2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol
Description
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylamino]-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-20-16-9-8-13(10-17(16)21-2)11-18-12-15(19)14-6-4-3-5-7-14/h3-10,15,18-19H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEUGWRWCSCAOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC(C2=CC=CC=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405960 | |
| Record name | T6668830 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110339-51-0 | |
| Record name | T6668830 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol synthesis route
An In-Depth Technical Guide to the Synthesis of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol
Executive Summary
This technical guide provides a comprehensive overview of the synthetic routes for producing 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol, a substituted phenylethanolamine derivative of interest in medicinal chemistry and drug development. The phenylethanolamine scaffold is a crucial pharmacophore in many biologically active compounds.[1][2] This document details two primary synthetic strategies: the direct nucleophilic ring-opening of an epoxide and the widely applicable reductive amination pathway. By examining the mechanistic underpinnings, experimental protocols, and comparative advantages of each route, this guide serves as a critical resource for researchers and scientists engaged in the synthesis of novel bioactive molecules. Detailed, field-proven protocols are provided, alongside a critical analysis of experimental choices to ensure reproducibility and high-purity outcomes.
Introduction: The Significance of the Phenylethanolamine Scaffold
The target molecule, 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol, belongs to the broad class of phenylethanolamine derivatives. This structural motif is central to a wide array of pharmaceuticals and biologically active compounds due to its ability to interact with various adrenergic and other G-protein coupled receptors.[1] The specific substitution pattern, featuring a 3,4-dimethoxybenzyl group, can modulate pharmacological activity, influencing properties such as receptor selectivity, potency, and metabolic stability.[3] Derivatives of this class have shown potential as bronchodilators, anti-inflammatory agents, and in other therapeutic areas.[3][4]
Chemical Identity and Properties:
-
IUPAC Name: 2-{[(3,4-dimethoxyphenyl)methyl]amino}-1-phenylethan-1-ol[5]
-
CAS Number: 110339-51-0
-
Molecular Formula: C₁₇H₂₁NO₃
-
Molecular Weight: 287.35 g/mol
-
Boiling Point: ~435.9°C at 760 mmHg
Understanding efficient and scalable synthesis routes is paramount for further investigation and development of this and related compounds. This guide will focus on the two most chemically sound and commonly employed strategies for its synthesis.
Synthetic Strategies and Mechanistic Considerations
The construction of the target secondary amine can be approached from two distinct retrosynthetic disconnections, leading to two primary forward-synthesis strategies.
Route A: Direct Nucleophilic Ring-Opening of Styrene Oxide
This method represents a convergent approach where the carbon backbone and the C-N bond are formed in a single step. The synthesis involves the direct reaction of 3,4-dimethoxybenzylamine with styrene oxide.
Mechanism: The reaction proceeds via a standard SN2 nucleophilic substitution. The nitrogen atom of the primary amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. In the case of styrene oxide, the attack preferentially occurs at the less sterically hindered terminal carbon atom, leading to the desired 2-amino-1-phenylethanol regiochemistry. The reaction is typically facilitated by heating in a suitable polar aprotic solvent like acetonitrile.[5]
Caption: Diagram 1: Workflow for Epoxide Ring-Opening.
Route B: Reductive Amination
Reductive amination is one of the most powerful and versatile methods for synthesizing amines.[6] This strategy involves two key steps: the formation of an imine (or Schiff base) from a primary amine and an aldehyde, followed by the reduction of the imine to the corresponding secondary amine. For the target molecule, this involves reacting 2-amino-1-phenylethanol with 3,4-dimethoxybenzaldehyde.
Mechanism:
-
Imine Formation: The nucleophilic nitrogen of 2-amino-1-phenylethanol attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. This is followed by dehydration to form a transient C=N double bond of the imine intermediate. This step is typically reversible and often acid-catalyzed.[7]
-
Reduction: The imine is then reduced to the amine. This can be achieved in the same pot ("direct" reductive amination) or in a stepwise fashion.[6][8] A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity.[7][8] NaBH₃CN is particularly useful as it is mild enough to not reduce the aldehyde starting material but is effective at reducing the protonated imine as it forms.[7]
Caption: Diagram 2: Logical Flow of Reductive Amination.
Comparative Analysis of Synthetic Routes
The choice between these two primary routes depends on several factors, including starting material availability, desired scale, and control over stereochemistry.
| Feature | Route A: Epoxide Ring-Opening | Route B: Reductive Amination |
| Starting Materials | 3,4-Dimethoxybenzylamine, Styrene Oxide | 2-Amino-1-phenylethanol, 3,4-Dimethoxybenzaldehyde |
| Atom Economy | High (addition reaction) | Good (loss of one water molecule) |
| Versatility | Moderate; limited by available epoxides. | High; a vast number of amines and carbonyls can be used.[6] |
| Reaction Conditions | Typically requires heating (reflux).[5] | Often proceeds at room temperature.[7][8] |
| Stereocontrol | If a chiral epoxide is used, stereochemistry is transferred. | If a chiral amine is used, stereochemistry is retained. |
| Work-up/Purification | Distillation and recrystallization may be needed.[5] | Typically involves extraction and chromatographic purification or recrystallization. |
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for key steps to ensure robust and reproducible outcomes.
Protocol: Synthesis via Reductive Amination (Preferred Route)
This protocol is favored for its versatility and generally milder conditions. It proceeds via the in-situ formation and reduction of the intermediate imine.
Step-by-Step Methodology:
-
Reactant Solubilization: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1-phenylethanol (1.0 eq) and 3,4-dimethoxybenzaldehyde (1.05 eq) in a suitable solvent such as methanol or dichloromethane (approx. 10 mL per gram of amine).
-
Causality: Methanol is an excellent solvent for both the reactants and the sodium borohydride reducing agent. The slight excess of the aldehyde ensures complete consumption of the primary amine.
-
-
Imine Formation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the imine-hemiaminal equilibrium. The reaction can be monitored by TLC.
-
Reduction: Cool the mixture in an ice bath to 0-5 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 20-30 minutes.
-
Causality: Cooling is critical to control the exothermic reaction of NaBH₄ with the solvent and to prevent over-reduction or side reactions. Portion-wise addition maintains a safe reaction temperature.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the disappearance of the imine intermediate.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding 1M HCl until the effervescence ceases and the pH is acidic. This destroys excess NaBH₄. The product will likely be protonated and soluble in the aqueous phase.
-
Basification and Extraction: Basify the aqueous solution with 2M NaOH to a pH of >10. This deprotonates the amine product, rendering it soluble in organic solvents. Extract the product into an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous phase).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol.
Protocol: Synthesis via Epoxide Ring-Opening
This protocol is based on a documented literature procedure and is effective for its directness.[5]
Step-by-Step Methodology:
-
Reaction Setup: Combine 3,4-dimethoxybenzylamine (16.7 g, 1.0 eq) and styrene oxide (12.0 g, 1.0 eq) in acetonitrile (250 mL) in a round-bottom flask fitted with a reflux condenser.[5]
-
Causality: Acetonitrile serves as a polar aprotic solvent that can solubilize the reactants and withstand the required reflux temperature.
-
-
Heating: Heat the solution to reflux and maintain this temperature for approximately 16 hours.[5]
-
Causality: The elevated temperature provides the necessary activation energy for the nucleophilic attack of the amine on the epoxide ring, which is relatively slow at room temperature.
-
-
Solvent Removal: After the reaction period, cool the mixture to room temperature and concentrate it to a residue using a rotary evaporator.[5]
-
Initial Purification (Distillation): Distill the residue under high vacuum (e.g., 0.5 mm Hg), collecting the fraction that distills above 120 °C.[5] The product should solidify upon cooling.
-
Final Purification (Recrystallization): Recrystallize the solidified distillate from a benzene/hexane solvent system to yield pure N-(3,4-dimethoxybenzyl)-2-hydroxy-2-phenylethylamine (13.4 g).[5] The reported melting point is 93-94 °C.[5]
-
Safety Note: Benzene is a known carcinogen. Toluene can be a suitable, less hazardous substitute for benzene in many recrystallization procedures. All handling should be performed in a certified chemical fume hood.
-
Characterization of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol
Validation of the final product's identity and purity is crucial. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing characteristic peaks for the aromatic protons, the methoxy groups, and the protons on the ethanolamine backbone.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (287.35 g/mol ).
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for O-H (alcohol), N-H (secondary amine), and C-O (ether) functional groups.
-
Melting Point Analysis: A sharp melting point range, consistent with literature values (e.g., 93-94 °C), indicates high purity.[5]
Conclusion
The synthesis of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol can be achieved efficiently through at least two robust synthetic routes. The direct ring-opening of styrene oxide offers a highly atom-economical, one-step process, as demonstrated by a patented procedure.[5] However, the reductive amination pathway provides superior versatility, allowing for the synthesis of a wide library of analogues by simply varying the amine and carbonyl starting materials.[6] The choice of method will ultimately be guided by the specific goals of the research program, including precursor availability, required scale, and the need for structural diversity. The protocols and mechanistic insights provided in this guide offer a solid foundation for any scientist or researcher working in this area.
References
-
Title: Synthesis of N-(3,4-dimethoxybenzyl)-2-hydroxy-2-phenylethylamine Source: PrepChem.com URL: [Link]
- Title: Processes for producing optically active 2-amino-1-phenylethanol derivatives Source: European Patent Office - EP 0924193 A1 URL
- Title: Processes for producing optically active 2-amino-1-phenylethanol derivatives Source: Google Patents - EP0924194B1 URL
-
Title: Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol Source: International Journal of Science and Engineering URL: [Link]
-
Title: Experiments on Contemporary Chemistry Topics Source: Hong Kong Polytechnic University URL: [Link]
-
Title: 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol Source: Crysdot LLC URL: [Link]
-
Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]
-
Title: The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines Source: Arkivoc URL: [Link]
-
Title: Biocatalytic reductive amination for the synthesis of aliphatic amino alcohols Source: ResearchGate URL: [Link]
-
Title: The Pharmacology of Two Novel Long-Acting Phosphodiesterase 3/4 Inhibitors... Source: ResearchGate URL: [Link]
-
Title: Biocatalytic Reductive Amination by Native Amine Dehydrogenases... Source: Frontiers in Catalysis URL: [Link]
-
Title: 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one Source: MDPI URL: [Link]
-
Title: Pharmacological Activities of Aminophenoxazinones Source: PubMed URL: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Activities of Aminophenoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
Technical Monograph: Physicochemical Profiling of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol
The following technical guide provides an in-depth physicochemical and analytical profile of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol , a critical secondary amine intermediate often utilized in the synthesis of
CAS Registry Number: 110339-51-0
Compound Class:
Executive Summary & Structural Logic
2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol (hereafter referred to as DMB-PE ) represents a "privileged structure" in medicinal chemistry. It combines a lipophilic 1-phenylethanol core (mimicking the catecholamine backbone) with a 3,4-dimethoxybenzyl (veratryl) tail.
From a synthetic perspective, the veratryl group serves two distinct roles:
-
Lipophilic Anchor: It increases the LogP, facilitating cell membrane permeability during in vitro assays of derivatives.
-
Protecting Group Equivalent: The electron-rich benzyl ring is susceptible to oxidative cleavage or hydrogenolysis, making DMB-PE a versatile "masked" primary amine precursor.
Chemical Identity
| Parameter | Specification |
| IUPAC Name | 2-[(3,4-dimethoxyphenyl)methylamino]-1-phenylethanol |
| Molecular Formula | |
| Molecular Weight | 287.35 g/mol |
| SMILES | COc1ccc(cNcc(O)c2ccccc2)cc1OC |
| Chiral Center | C1 of the ethanol chain (Exists as (R), (S), or Racemate) |
Physicochemical Properties
Data synthesized from experimental synthesis reports and predictive QSAR modeling.
Thermodynamic & Solubility Profile
The presence of the secondary amine and the hydroxyl group creates a molecule with amphiphilic character. The free base is a solid, while salts (HCl, tartrate) are highly water-soluble.
| Property | Value / Description | Contextual Note |
| Physical State | Crystalline Solid | Recrystallized from benzene/hexane or EtOAc/Heptane. |
| Melting Point | 93°C – 94°C | Sharp transition indicates high crystallinity in the free base form. |
| Boiling Point | >120°C at 0.5 mmHg | High vacuum required for distillation due to thermal lability. |
| pKa (Base) | ~9.2 (Predicted) | Typical for secondary amines; protonated at physiological pH. |
| LogP (Octanol/Water) | 2.3 – 2.6 (Predicted) | Moderate lipophilicity; suitable for CNS penetration if not effluxed. |
| Solubility (Water) | Low (< 1 mg/mL) | As free base. Requires acidification (pH < 5) for aqueous solubility. |
| Solubility (Organic) | High | Soluble in DCM, Methanol, Acetonitrile, DMSO. |
Structural Stability & Reactivity
-
Oxidative Liability: The electron-rich dimethoxybenzyl ring is sensitive to strong oxidants (e.g., CAN, DDQ), which can cleave the benzyl C-N bond.
-
Thermal Stability: Stable up to ~100°C. Prolonged heating above 120°C without vacuum may induce dehydration to the enamine or styrene derivative.
-
Hygroscopicity: The free base is non-hygroscopic, but hydrochloride salts are likely deliquescent and require storage in desiccators.
Synthetic Methodology & Reaction Engineering
The most robust route to DMB-PE involves the regioselective ring-opening of styrene oxide. This method is preferred over reductive amination for its atom economy and avoidance of unstable imine intermediates.
Core Synthesis Protocol (Nucleophilic Opening)
Reaction: Styrene Oxide + 3,4-Dimethoxybenzylamine
-
Stoichiometry: A slight excess of amine (1.1 eq) is recommended to prevent polymerization of the epoxide.
-
Solvent System: Acetonitrile (ACN) is superior to alcohols as it prevents competitive solvolysis of the epoxide.
-
Thermodynamics: Reflux (80-82°C) provides sufficient energy to overcome the activation barrier for the
attack at the less hindered carbon.
Process Flow Diagram (DOT Visualization)
The following workflow outlines the synthesis and critical purification decision points.
Figure 1: Critical path for the synthesis and purification of DMB-PE, highlighting the high-vacuum distillation step required to remove unreacted amine.
Analytical Characterization Standards
To validate the identity of DMB-PE, the following spectral features must be confirmed. These values serve as release criteria for research-grade material.
Proton NMR ( -NMR, 400 MHz, )
-
Aromatic Region (6.8 – 7.4 ppm): Multiplet corresponding to the monosubstituted phenyl ring (5H) and the 1,2,4-trisubstituted veratryl ring (3H).
-
Chiral Methine (4.7 ppm): A distinct doublet of doublets (dd) representing the
proton. -
Methoxy Groups (3.85 – 3.88 ppm): Two sharp singlets (6H total), characteristic of the 3,4-dimethoxy motif.
-
Benzylic Methylene (3.7 ppm): Singlet or AB quartet (if chiral influence is strong) for
. -
Ethylene Bridge (2.7 – 2.9 ppm): Multiplet for the
protons adjacent to the chiral center.
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (
) -
Molecular Ion
: m/z 288.16 -
Fragmentation Pattern:
-
Loss of water (
). -
Tropylium ion formation (m/z 91) from the phenyl ring.
-
Veratryl cation (m/z 151) is a dominant diagnostic fragment.
-
Storage & Handling Protocols
Safety Advisory: While DMB-PE is not classified as a potent toxin, its structural similarity to adrenergic agents warrants caution.
-
Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen). The amine is prone to slow air oxidation (N-oxide formation) over months if exposed.
-
Handling: Use standard PPE. Avoid inhalation of dusts.
-
Solution Stability: Solutions in DMSO or Methanol are stable for >24 hours at room temperature. For LC-MS analysis, prepare fresh to avoid observing oxidative artifacts.
References
-
Synthesis & Physical Constants
- Source: PrepChem. (n.d.). Synthesis of N-(3,4-dimethoxybenzyl)-2-hydroxy-2-phenylethylamine.
-
URL:[Link]
-
Commercial Specification & CAS Verification
-
Mass Spectral Library Data
Sources
Molecular Structure & Technical Guide: 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol
Executive Summary
Compound Identity: 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol CAS Registry Number: 110339-51-0 Molecular Formula: C₁₇H₂₁NO₃ Molecular Weight: 287.35 g/mol [1][2]
This guide provides a comprehensive technical analysis of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol , a secondary amine scaffold integrating a lipophilic 3,4-dimethoxybenzyl moiety with a polar 2-amino-1-phenylethanol core. Structurally, it belongs to the
This document details the molecular architecture, validated synthetic pathways, physiochemical characterization, and pharmacophore mapping relevant to drug development researchers.
Molecular Architecture & Properties[4]
Structural Analysis
The molecule consists of two distinct domains linked by a secondary amine:
-
Pharmacophoric Core (Polar): The 2-amino-1-phenylethanol segment contains a chiral center at the C1 position (bearing the hydroxyl group). This motif is critical for hydrogen bonding interactions, typically with Serine or Aspartate residues in G-protein coupled receptors (GPCRs).
-
Lipophilic Tail (Non-polar/Electronic): The 3,4-dimethoxybenzyl group serves as a bulky, electron-rich aromatic system. The methoxy groups function as weak hydrogen bond acceptors and significantly alter the electronic density of the benzene ring, influencing
stacking interactions.
Stereochemistry
The C1 carbon is a stereogenic center. The compound exists as two enantiomers:
-
(R)-isomer: Generally correlates with higher potency in adrenergic ligands (e.g., epinephrine, salbutamol).
-
(S)-isomer: Often less active or possessing distinct pharmacological profiles.
-
Note: Unless specified as a chiral synthesis, the standard CAS 110339-51-0 typically refers to the racemate.
Physiochemical Data Table
| Property | Value | Notes |
| Formula | C₁₇H₂₁NO₃ | |
| MW | 287.35 Da | |
| H-Bond Donors | 2 | (OH, NH) |
| H-Bond Acceptors | 4 | (2x OMe, 1x OH, 1x N) |
| cLogP (Predicted) | ~2.3 - 2.8 | Moderate lipophilicity; CNS penetrant potential. |
| pKa (Base) | ~9.0 - 9.5 | Secondary amine is protonated at physiological pH. |
| Rotatable Bonds | 6 | High conformational flexibility. |
Synthetic Pathways & Protocols
The most robust and scalable method for synthesizing this compound is Reductive Amination . This pathway avoids the risk of over-alkylation common with direct alkylation (SN2) methods.
Reaction Scheme (Reductive Amination)
Reagents: 3,4-Dimethoxybenzaldehyde + 2-Amino-1-phenylethanol Reducing Agent: Sodium Borohydride (NaBH₄) Solvent: Methanol (MeOH) or Ethanol (EtOH)
Figure 1: Reductive amination pathway via imine formation and subsequent borohydride reduction.
Detailed Experimental Protocol
Standard Operating Procedure (SOP) for 10 mmol Scale
-
Imine Formation:
-
In a 100 mL round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol) in anhydrous Methanol (30 mL).
-
Add 2-amino-1-phenylethanol (1.37 g, 10 mmol) in one portion.
-
Critical Step: Add activated molecular sieves (3Å or 4Å) or anhydrous MgSO₄ to scavenge water and drive the equilibrium toward the imine.
-
Stir at room temperature (20-25°C) for 4–6 hours. Monitor by TLC (disappearance of aldehyde).
-
-
Reduction:
-
Cool the reaction mixture to 0°C (ice bath).
-
Slowly add Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol) in small portions over 20 minutes. Caution: Hydrogen gas evolution.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
-
Work-up:
-
Quench the reaction with 1N HCl (dropwise) until pH ~2 (destroys excess hydride).
-
Basify to pH >10 using 10% NaOH or saturated NaHCO₃.
-
Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
The crude oil often crystallizes upon standing.
-
Recrystallization: Dissolve in minimal hot Isopropanol (IPA) or Ethyl Acetate/Hexane mixture.
-
Yield Target: 75–85%.
-
Structural Characterization (Spectroscopy)
To validate the structure, researchers should look for the following diagnostic signals.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
Predicted Shifts & Multiplicities:
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 7.20 – 7.40 | Multiplet | 5H | Phenyl ring protons |
| Aromatic | 6.75 – 6.90 | Multiplet | 3H | 3,4-Dimethoxybenzyl ring |
| Methine | 4.75 | dd | 1H | CH -OH (Chiral center) |
| Methoxy | 3.85, 3.87 | Singlets | 6H | 2x -OCH ₃ |
| Benzylic | 3.75 | Singlet (or ABq) | 2H | N-CH ₂-Ar (Benzyl) |
| Methylene | 2.70 – 2.95 | Multiplet | 2H | -CH(OH)-CH ₂-N |
| Amine/OH | ~2.50 | Broad s | 2H | -OH and -NH (Exchangeable) |
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: 288.16 m/z
-
Fragmentation Pattern:
-
Loss of H₂O ([M+H-18]⁺).
-
Cleavage at the C-N bond yielding the dimethoxybenzyl cation (m/z 151), a highly stable tropylium-like ion.
-
Pharmacophore & Biological Context[5][6][7]
This molecule acts as a flexible scaffold capable of interacting with monoamine receptors.
Binding Mode Hypothesis
The structure mimics the catecholamine binding motif but replaces the catechol hydroxyls with methoxy groups (reducing polarity and oxidation susceptibility) and adds a bulky benzyl tail.
Figure 2: Pharmacophore mapping of the 2-amino-1-phenylethanol scaffold.
Potential Applications
-
Adrenergic Modulation: The backbone is homologous to
-blockers. The bulky dimethoxybenzyl group suggests potential selectivity for receptors or off-target activity at dopamine receptors. -
Enzyme Inhibition: Benzylamines are known inhibitors of Phenylethanolamine N-methyltransferase (PNMT) .[3] This specific derivative may act as a competitive inhibitor for PNMT or Monoamine Oxidase (MAO).
-
Chiral Resolution: The enantiopure form can serve as a chiral base for resolving acidic racemates.
References
-
PubChem Compound Summary. (2025). 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol (CID 110339-51-0).[1][2] National Center for Biotechnology Information. [Link]
-
Fuller, R. W., et al. (1973).[3] Inhibition of phenylethanolamine N-methyltransferase by benzylamines.[3] Journal of Medicinal Chemistry, 16(2), 106-109.[3] [Link]
Sources
An In-Depth Technical Guide to the Potential Biological Activity of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol
A Comprehensive Exploration for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activity of the synthetic compound 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol. Drawing upon its structural similarity to known pharmacologically active molecules, particularly phenylethanolamines and phenethylamines, this document outlines a scientifically grounded rationale for investigating its potential as a modulator of adrenergic receptors and calcium channels. Detailed, step-by-step experimental protocols for in vitro characterization are provided to guide researchers in elucidating the compound's pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel therapeutic agents.
Introduction: Unveiling a Candidate Molecule
The compound 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol belongs to the phenylethanolamine class of compounds, which are structurally related to endogenous catecholamines such as norepinephrine and epinephrine.[1] The core phenylethanolamine scaffold is a well-established pharmacophore known to interact with various biological targets, most notably the adrenergic receptors which are integral to the sympathetic nervous system's "fight-or-flight" response.[2] The substitution pattern, featuring a 3,4-dimethoxybenzyl group, introduces unique electronic and steric properties that may confer selectivity and novel activity profiles compared to endogenous ligands.[3] The synthesis of this specific compound has been previously described, providing a clear path for its preparation for biological evaluation.[4]
This guide will explore the most probable biological activities of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol based on its chemical architecture and the known pharmacology of related molecules. We will delve into the rationale for investigating its potential as both an adrenergic receptor modulator and a calcium channel blocker, and provide detailed experimental workflows for its characterization.
Rationale for Potential Biological Activities
Adrenergic Receptor Modulation: A Primary Hypothesis
The structural resemblance of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol to known adrenergic agonists and antagonists is the primary driver for investigating its activity at these receptors.[[“]] Adrenergic receptors, which are G protein-coupled receptors (GPCRs), are classified into two main types, α and β, with several subtypes each.[2] They mediate a wide range of physiological responses, including vasoconstriction, vasodilation, heart rate modulation, and bronchodilation.[6]
-
Structural Analogy: The phenylethanolamine core is a classic feature of many sympathomimetic amines that interact with adrenergic receptors.[[“]][[“]]
-
Potential for Subtype Selectivity: The bulky and electron-donating 3,4-dimethoxybenzyl group could influence the binding affinity and selectivity for different adrenergic receptor subtypes (α1, α2, β1, β2, β3).[2]
Calcium Channel Blocking Activity: A Secondary but Plausible Target
Several compounds with a phenethylamine backbone have been shown to exhibit calcium channel blocking activity.[9] Voltage-gated calcium channels are crucial for regulating intracellular calcium levels, which in turn control a multitude of cellular processes, including muscle contraction, neurotransmitter release, and gene expression.[10]
-
Pharmacophore Overlap: The structural motifs present in some calcium channel blockers share similarities with the target compound.
-
Cardiovascular Implications: An effect on calcium channels would have significant implications for cardiovascular function, a common therapeutic area for phenylethanolamine derivatives.[6]
Proposed Experimental Workflows for Biological Characterization
To systematically evaluate the potential biological activities of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol, a tiered approach starting with in vitro assays is recommended.
Workflow for Adrenergic Receptor Activity Screening
The following diagram outlines a comprehensive workflow for assessing the compound's interaction with adrenergic receptors.
Caption: Workflow for Calcium Channel Blocker Screening.
Detailed Protocol: In Vitro Aortic Ring Assay for Vasorelaxant Activity
This ex vivo protocol assesses the compound's ability to relax pre-contracted vascular smooth muscle, which can be indicative of calcium channel blocking activity. [11] Objective: To evaluate the vasorelaxant effect of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol on isolated rat thoracic aorta.
Materials:
-
Male Wistar rats (250-300 g).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction.
-
Test compound: 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut it into rings (2-3 mm in length).
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension of 1.5 g for 60-90 minutes, with solution changes every 15 minutes.
-
Induce a sustained contraction with a submaximal concentration of PE (e.g., 1 µM) or KCl (e.g., 60 mM).
-
Once the contraction has stabilized, add cumulative concentrations of the test compound to the organ bath.
-
Record the relaxation response at each concentration.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
-
Construct a concentration-response curve and determine the EC50 value.
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical Adrenergic Receptor Binding Affinities (Ki, nM)
| Compound | α1A | α1B | α1D | α2A | α2B | α2C | β1 | β2 | β3 |
| Test Compound | Value | Value | Value | Value | Value | Value | Value | Value | Value |
| Reference 1 | Value | Value | Value | Value | Value | Value | Value | Value | Value |
| Reference 2 | Value | Value | Value | Value | Value | Value | Value | Value | Value |
Table 2: Hypothetical Vasorelaxant Potency (EC50, µM)
| Compound | Aortic Rings (pre-contracted with PE) | Aortic Rings (pre-contracted with KCl) |
| Test Compound | Value | Value |
| Verapamil (Reference) | Value | Value |
Conclusion and Future Directions
The structural features of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol strongly suggest a potential for interaction with the adrenergic system and possibly calcium channels. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the initial characterization of its biological activity. The data generated from these studies will be crucial in determining the compound's pharmacological profile, including its potency, selectivity, and mechanism of action. Positive findings from these in vitro and ex vivo studies would warrant further investigation, including more advanced cellular assays, in vivo animal models to assess cardiovascular and other systemic effects, and ultimately, evaluation of its therapeutic potential.
References
- Berridge, M. J. (1993). Cell signalling. A tale of two messengers.
- Bylund, D. B., & Toews, M. L. (1993). In vitro determination of the ability of drugs to bind to adrenergic receptors. Journal of pharmacological and toxicological methods, 30(2), 75–83.
- Consensus. (n.d.). Can Phenethylamine (PEA)
- Hess, P., Lansman, J. B., & Tsien, R. W. (1984). Different modes of Ca channel gating behaved as distinct states of the channel.
- Inbe, H., & Kishioka, S. (2012). Serotonin-Norepinephrine Reuptake Inhibitors.
- Jordan, B. A., & Devi, L. A. (1999). G-protein-coupled receptor heterodimerization modulates receptor function.
- Langer, S. Z. (1974). Presynaptic regulation of catecholamine release. Biochemical pharmacology, 23(13), 1793–1800.
-
Phenylethanolamine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis of N-(3,4-dimethoxybenzyl)-2-hydroxy-2-phenylethylamine. (n.d.). In PrepChem.com. Retrieved from [Link]
- What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules? (2020, September 10).
- Williams, M. (2008). Receptors as drug targets. In Comprehensive medicinal chemistry II (pp. 69-114). Elsevier.
- Zamponi, G. W., Striessnig, J., Koschak, A., & Dolphin, A. C. (2015). The physiology, pathology, and pharmacology of voltage-gated calcium channels and their future therapeutic potential. Pharmacological reviews, 67(4), 821–870.
Sources
- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. consensus.app [consensus.app]
- 6. Cardiovascular actions of beta-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. consensus.app [consensus.app]
- 9. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to the Derivatives of 2-Amino-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-1-phenylethanol scaffold is a privileged structure in medicinal chemistry, forming the backbone of a multitude of clinically significant drugs. Its inherent chirality and capacity for diverse functionalization have made it a cornerstone in the development of therapeutics targeting a wide array of physiological systems, most notably the adrenergic system. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 2-amino-1-phenylethanol derivatives, offering field-proven insights for professionals engaged in drug discovery and development.
The Chiral Core: Synthesis of 2-Amino-1-phenylethanol
The stereochemistry of the 2-amino-1-phenylethanol core is paramount to its biological activity. The presence of a chiral center at the carbinol carbon dictates the interaction with and selectivity for its biological targets. Consequently, enantioselective synthesis is a critical aspect of developing therapeutics based on this scaffold.
Enantioselective Synthetic Strategies
Several robust methods have been developed for the synthesis of enantiomerically pure 2-amino-1-phenylethanol. The choice of synthetic route is often dictated by the desired scale of production, cost-effectiveness, and the required enantiomeric excess (ee).
One prominent method involves the enantioselective reduction of a prochiral ketone precursor. For instance, 2-chloroacetophenone can be reduced using a chiral oxazaborolidine catalyst in the presence of borane, yielding the corresponding chiral chlorohydrin with high enantioselectivity (93-97% ee). Subsequent amination with ammonium hydroxide affords the desired 2-amino-1-phenylethanol.[1][2][3]
Another powerful approach is the Noyori asymmetric hydrogenation. In this method, a protected amino ketone, such as a succinimido acetophenone, is hydrogenated using a chiral ruthenium complex. This process can yield the corresponding protected amino alcohol with excellent enantioselectivity (up to 98% ee).[1][3] Subsequent deprotection provides the enantiopure amino alcohol.
A classic and still relevant method is the resolution of a racemic mixture of 2-amino-1-phenylethanol. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as di-O-toluoyltartaric acid. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.[1][3]
The synthesis can also commence from styrene oxide, a readily available starting material. The regioselective opening of the epoxide ring with an amine source provides a direct route to the 2-amino-1-phenylethanol backbone.[4]
Experimental Protocol: Enantioselective Reduction of 2-Chloroacetophenone
This protocol is a representative example of an enantioselective reduction to produce a key intermediate for 2-amino-1-phenylethanol synthesis.
-
Catalyst Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst) in anhydrous tetrahydrofuran (THF).
-
Borane Addition: Cool the catalyst solution to 0°C in an ice bath. Slowly add a solution of borane-dimethyl sulfide complex (BMS) or borane-THF complex to the catalyst solution while maintaining the temperature at 0°C.
-
Substrate Addition: To the activated catalyst solution, add a solution of 2-chloroacetophenone in anhydrous THF dropwise over a period of 30-60 minutes, ensuring the temperature does not exceed 5°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Work-up: Allow the mixture to warm to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude chiral chlorohydrin can be purified by flash column chromatography on silica gel.
Structure-Activity Relationships: Tuning for Selectivity and Potency
The pharmacological profile of 2-amino-1-phenylethanol derivatives is exquisitely sensitive to structural modifications. By strategically altering substituents on the phenyl ring, the amino group, and the hydroxyl group, medicinal chemists can fine-tune the potency and selectivity of these compounds for their intended biological targets, primarily the adrenergic receptors.
Adrenergic Receptor Subtype Selectivity
The adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are divided into two main types: α and β, each with several subtypes (α₁, α₂, β₁, β₂, β₃). The physiological effects of activating these receptors are diverse and tissue-specific.
-
α-Adrenergic Receptors: Generally associated with smooth muscle contraction.
-
β-Adrenergic Receptors: Primarily involved in smooth muscle relaxation, cardiac stimulation, and metabolic effects.
The substitution pattern on the 2-amino-1-phenylethanol scaffold is a key determinant of its affinity and efficacy for these receptor subtypes.
Key Structural Modifications and Their Impact
| Structural Modification | Effect on Adrenergic Receptor Activity | Rationale |
| Phenyl Ring Substitution | ||
| 3,4-Dihydroxy (Catechol) | High affinity for both α and β receptors. | Mimics the structure of endogenous catecholamines like norepinephrine and epinephrine. |
| 3,5-Dihydroxy | Increased selectivity for β₂ receptors. | The altered substitution pattern is less recognized by α and β₁ receptors. |
| 4-Hydroxy-3-hydroxymethyl | High selectivity for β₂ receptors. | The hydroxymethyl group is a key feature of the potent β₂ agonist salbutamol. |
| 3-Fluoro-5-cyano | Potent and highly selective β₂ agonism. | Electronic and steric effects of these substituents enhance binding to the β₂ receptor. |
| Amino Group Substitution | ||
| Primary amine (-NH₂) | Potent α-agonist activity. | Smaller substituents are favored by the α-receptor binding pocket. |
| Secondary amine (e.g., -NH-isopropyl) | Increased β-agonist activity. | Bulkier substituents on the nitrogen atom increase affinity for β-receptors. |
| Tertiary butyl (-NH-t-butyl) | High selectivity for β₂ receptors. | The large tertiary butyl group is well-accommodated in the β₂ receptor binding site. |
| Side Chain Modification | ||
| α-Methyl group | Reduced direct receptor agonist activity. | Steric hindrance at the α-position can interfere with receptor binding. |
Therapeutic Applications: From Bronchodilators to CNS Agents
The versatility of the 2-amino-1-phenylethanol scaffold is evident in the wide range of therapeutic agents that incorporate this core structure.
Adrenergic Agonists
Many clinically important drugs are adrenergic agonists that contain the 2-amino-1-phenylethanol moiety.
-
Salbutamol (Albuterol): A selective β₂-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its structure features a 4-hydroxy-3-hydroxymethylphenyl group and a tertiary butyl group on the nitrogen.
-
Norepinephrine (Noradrenaline): An endogenous catecholamine that acts as a potent agonist at α₁-, α₂-, and β₁-adrenergic receptors. It is used clinically as a vasopressor to treat hypotension.
-
Phenylephrine: A selective α₁-adrenergic receptor agonist used as a nasal decongestant and mydriatic agent.
Central Nervous System (CNS) Active Agents
Derivatives of 2-amino-1-phenylethanol have also found applications as CNS stimulants and anorectics.
-
Cathinone: A naturally occurring stimulant found in the khat plant.
-
Ephedrine and Pseudoephedrine: Diastereomers that act as CNS stimulants and decongestants.
Other Therapeutic Areas
The 2-amino-1-phenylethanol scaffold has been explored for a variety of other therapeutic applications, including:
-
Antimalarials: Some derivatives have shown promising activity against Plasmodium falciparum.[5]
-
Antidepressants: The structure is related to some classes of antidepressant drugs.
Mechanism of Action: Signaling Pathways of Adrenergic Receptors
The therapeutic effects of 2-amino-1-phenylethanol derivatives that target adrenergic receptors are mediated through complex intracellular signaling cascades.
α-Adrenergic Receptor Signaling
-
α₁-Adrenergic Receptors: These receptors are coupled to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction.
-
α₂-Adrenergic Receptors: These receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This can result in various cellular responses, including the inhibition of neurotransmitter release.
β-Adrenergic Receptor Signaling
-
β₁, β₂, and β₃-Adrenergic Receptors: These receptors are primarily coupled to Gs proteins. Activation of Gs stimulates adenylyl cyclase, which converts ATP to cAMP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as smooth muscle relaxation (β₂) and increased heart rate and contractility (β₁).
Caption: Signaling pathways of α1 and β-adrenergic receptors.
Conclusion
The 2-amino-1-phenylethanol scaffold remains a highly valuable and versatile platform in modern drug discovery. Its rich history and continued exploration underscore the power of this chemical motif to generate a diverse range of therapeutic agents. A thorough understanding of its synthesis, structure-activity relationships, and mechanisms of action is essential for researchers and scientists seeking to develop the next generation of innovative medicines based on this privileged core.
References
-
De-la-Cruz, H., et al. (2020). Enantioselective Synthesis of β-Amino Alcohols: A Review. Molecules, 25(19), 4448. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
-
Johnson, M. (2003). Beta2-adrenoceptors: mechanisms of action of beta2-agonists. Paediatric respiratory reviews, 4(1), 57-62. [Link]
- Patil, P. N. (2011). A textbook of medicinal chemistry.
-
Chaparro, M. J., et al. (2014). Case Study of Small Molecules As Antimalarials: 2-Amino-1-phenylethanol (APE) Derivatives. ACS medicinal chemistry letters, 5(6), 657-661. [Link]
Sources
Methodological & Application
Applications of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol in Organic Synthesis: A Technical Guide
Introduction: In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical and materials science. Chiral amino alcohols represent a cornerstone class of molecules that enable chemists to achieve high levels of stereocontrol in chemical transformations. Among these, 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol stands out as a versatile chiral building block. Its structure, featuring a stereogenic center, a secondary amine, and a hydroxyl group, offers multiple points for modification and coordination, making it a valuable precursor for chiral auxiliaries and ligands in asymmetric synthesis. The dimethoxybenzyl group also provides a handle for potential cleavage under oxidative conditions, a desirable feature in chiral auxiliary design. This guide provides an in-depth exploration of the applications of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Part 1: Synthesis of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol
The accessibility of a chiral molecule is a prerequisite for its widespread application. 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol can be synthesized through a straightforward nucleophilic ring-opening of styrene oxide with 3,4-dimethoxybenzylamine. This method is efficient and allows for the preparation of the racemic compound, which can then be resolved into its enantiomers if required for specific stereoselective applications.
Experimental Protocol: Synthesis of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol
This protocol outlines the synthesis of the racemic mixture. For enantiomerically pure applications, a subsequent resolution step (e.g., through diastereomeric salt formation with a chiral acid) would be necessary.
Materials:
-
3,4-Dimethoxybenzylamine
-
Styrene oxide
-
Acetonitrile (anhydrous)
-
Benzene
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Distillation apparatus
-
Recrystallization apparatus
Procedure:
-
To a 500 mL round-bottom flask, add 3,4-dimethoxybenzylamine (16.7 g) and styrene oxide (12.0 g).
-
Add 250 mL of acetonitrile to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the solution to reflux and maintain for 16 hours with continuous stirring.
-
After 16 hours, allow the reaction mixture to cool to room temperature.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain a residue.
-
Distill the residue under vacuum, collecting the fraction that distills above 120°C (at 0.5 mm Hg).
-
The distillate will solidify upon cooling. Recrystallize the solid from a benzene/hexane solvent system to yield pure N-(3,4-dimethoxybenzyl)-2-hydroxy-2-phenylethylamine (2-((3,4-dimethoxybenzyl)amino)-1-phenylethanol).
Expected Outcome: This procedure should yield approximately 13.4 g of the desired product as a crystalline solid with a melting point of 93-94°C.
Part 2: Application as a Chiral Ligand in Asymmetric Catalysis
The primary application of chiral amino alcohols like 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol is as precursors to chiral ligands for transition metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. Two prominent applications are the enantioselective addition of organozinc reagents to aldehydes and the asymmetric reduction of prochiral ketones.
Application 1: Enantioselective Addition of Diethylzinc to Aldehydes
Reaction Principle: The chiral amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, positioning it in a way that one of its enantiotopic faces is preferentially attacked by an ethyl group from another diethylzinc molecule.
Diagram: Proposed Catalytic Cycle for Enantioselective Ethyl Additioon
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.
Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol (as the chiral ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and line
-
Magnetic stirrer
-
Syringes
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an argon atmosphere.
-
To the flask, add the chiral amino alcohol (e.g., 0.1 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL) to dissolve the ligand.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add diethylzinc solution (2.2 mmol, 2.2 equivalents) to the stirred solution of the ligand.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the catalyst.
-
Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.
-
Continue stirring at 0°C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenylpropan-1-ol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Data Presentation (Hypothetical based on analogous ligands):
| Entry | Aldehyde | Ligand Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 10 | 0 | 12 | >95 | >90 |
| 2 | 4-Chlorobenzaldehyde | 10 | 0 | 12 | >95 | >92 |
| 3 | 4-Methoxybenzaldehyde | 10 | 0 | 18 | >90 | >88 |
| 4 | Cyclohexanecarboxaldehyde | 10 | 0 | 24 | >85 | >85 |
Application 2: Asymmetric Reduction of Prochiral Ketones
Chiral amino alcohols are precursors to oxazaborolidine catalysts (Corey-Bakshi-Shibata or CBS catalysts), which are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using borane as the reducing agent.[1] The predictability and high enantioselectivity of this method make it a valuable tool in organic synthesis.
Reaction Principle: The chiral amino alcohol reacts with a borane source in situ to form a chiral oxazaborolidine catalyst. This catalyst coordinates with both the borane reducing agent (at the nitrogen atom) and the ketone (at the boron atom), bringing them into a constrained, chiral environment. This organization facilitates the stereoselective transfer of a hydride from the borane to one of the enantiotopic faces of the ketone.
Diagram: CBS Reduction Workflow
Caption: Workflow for the CBS-catalyzed asymmetric reduction of a prochiral ketone.
Protocol: Asymmetric Reduction of Acetophenone
Materials:
-
2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol
-
Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and line
-
Magnetic stirrer
-
Syringes
Procedure:
-
In a flame-dried Schlenk flask under argon, dissolve the chiral amino alcohol (0.1 mmol, 10 mol%) in anhydrous THF (5 mL).
-
Add the borane source (e.g., 0.1 mL of 1 M Borane-THF, 0.1 mmol) to the amino alcohol solution at room temperature to form the oxazaborolidine catalyst in situ. Stir for 15-30 minutes.
-
Cool the solution to the desired temperature (e.g., -20°C to 0°C).
-
In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).
-
Slowly add the acetophenone solution to the catalyst solution.
-
Slowly add the remaining borane source (e.g., 0.6 mL of 1 M Borane-THF, 0.6 mmol) to the reaction mixture via a syringe pump over 30 minutes.
-
Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at the reaction temperature.
-
Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting 1-phenylethanol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Data Presentation (Hypothetical based on analogous catalysts):
| Entry | Ketone | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | 10 | 0 | 2 | >95 | >95 |
| 2 | Propiophenone | 10 | 0 | 3 | >95 | >96 |
| 3 | 1-Tetralone | 10 | -20 | 4 | >90 | >98 |
| 4 | 2-Chloroacetophenone | 10 | 0 | 2 | >95 | >94 |
Part 3: Use as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed. The amino and hydroxyl groups of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol make it suitable for use as a chiral auxiliary, for instance, in the asymmetric alkylation of enolates. The auxiliary can be attached to a carboxylic acid to form an amide or an ester, and its steric bulk can then direct the approach of an electrophile to one face of the corresponding enolate.
Logical Relationship: Chiral Auxiliary Strategy
Caption: General workflow for the use of a chiral auxiliary in asymmetric synthesis.
While specific protocols for using 2-((3,4-dimethoxybenzyl)amino)-1-phenylethanol as a chiral auxiliary are not prevalent in the searched literature, its structural features are analogous to those of well-established auxiliaries like pseudoephedrine. A key feature is the potential for the 3,4-dimethoxybenzyl group to be removed oxidatively, for example, with DDQ or CAN.[2]
Conclusion and Future Outlook
2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol is a chiral amino alcohol with significant potential in asymmetric synthesis. Its straightforward synthesis and bifunctional nature make it an attractive candidate for the development of novel chiral ligands and auxiliaries. While direct, detailed applications in the literature are sparse, its structural analogy to highly successful ligands and auxiliaries provides a strong foundation for its use in enantioselective additions, reductions, and alkylations. Further research into the catalytic activity of its metal complexes and its efficacy as a chiral auxiliary is warranted and could lead to the development of highly efficient and selective asymmetric transformations. The protocols provided herein, based on well-established methodologies for analogous compounds, serve as a valuable starting point for researchers looking to explore the synthetic utility of this promising chiral building block.
References
- Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553.
- Muñoz-Muñiz, O., & Juaristi, E. (2003). Increased enantioselectivity in the addition of diethylzinc to benzaldehyde by the use of chiral ligands containing the alpha-phenylethylamino group in combination with achiral ligands. The Journal of organic chemistry, 68(10), 3781–3785.
- Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2010). Lithium Amides as Homochiral Ammonia Equivalents for Conjugate Additions to α,β-Unsaturated Esters: Asymmetric Synthesis of (S)-β-Leucine. Organic Syntheses, 87, 143. (Provides examples of N-3,4-dimethoxybenzyl group cleavage).
-
PrepChem. (n.d.). Synthesis of N-(3,4-dimethoxybenzyl)-2-hydroxy-2-phenylethylamine. Retrieved from [Link]
Sources
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. The preparation and absolute configuration of the optically active forms of the diastereoisomers of 2-(1-phenylethyl)amino-1-phenylethanol and their use as chiral auxiliaries in the asymmetric reduction of acetophenone with modified lithium aluminium hydrides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol as a Versatile Chiral Auxiliary in Asymmetric Synthesis
Abstract: This document provides a comprehensive guide to the application of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol as a chiral auxiliary for asymmetric synthesis. It is intended for researchers, scientists, and professionals in drug development seeking reliable methods for stereocontrol in the synthesis of chiral molecules. The guide covers the synthesis of the auxiliary, its application in diastereoselective enolate alkylation, and protocols for its subsequent removal to yield enantiomerically enriched products. The causality behind experimental choices is explained to provide a deeper understanding of the underlying principles.
Introduction: The Role of Chiral Auxiliaries
In the landscape of stereoselective synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions.[1] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate. Its inherent chirality directs a subsequent reaction to favor the formation of one diastereomer over another. After the desired stereocenter has been set, the auxiliary is cleaved and can ideally be recovered for reuse. This strategy is highly valued for its predictability, reliability, and applicability to a wide range of substrates, making it a cornerstone in the synthesis of complex, enantiomerically pure molecules like pharmaceuticals and natural products.[2][3]
The 1,2-amino alcohol scaffold is a privileged structure for chiral auxiliaries, capable of forming rigid, chelated intermediates that provide excellent stereochemical control.[4] 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol is an exemplary member of this class. Its design incorporates two key features:
-
A (1R,2S)- or (1S,2R)-1-phenyl-2-aminoethanol backbone which, through chelation with a metal cation, creates a conformationally rigid structure to shield one face of a reactive intermediate.
-
A 3,4-dimethoxybenzyl (DMB) group on the nitrogen atom. This group is robust under many reaction conditions but can be cleaved under specific oxidative or acidic conditions, allowing for mild removal of the auxiliary post-transformation.[5]
This guide will detail the synthesis and practical application of this powerful chiral auxiliary.
Synthesis of the Chiral Auxiliary
The synthesis of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol is achieved through a straightforward nucleophilic ring-opening of styrene oxide with 3,4-dimethoxybenzylamine. This reaction provides the target amino alcohol in good yield.
Protocol 1: Synthesis of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol
Materials:
-
3,4-Dimethoxybenzylamine
-
Styrene oxide
-
Acetonitrile (anhydrous)
-
Benzene
-
Hexane
Procedure:
-
Combine 3,4-dimethoxybenzylamine (1.0 eq) and styrene oxide (0.72 eq) in anhydrous acetonitrile.
-
Heat the solution at reflux for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain a residue.
-
Purify the residue by distillation (e.g., Kugelrohr or short-path distillation) at high vacuum (e.g., 0.5 mm Hg), collecting the fraction that distills above 120 °C.
-
The distilled product will solidify upon cooling. Recrystallize the solid from a benzene/hexane solvent system to yield pure N-(3,4-dimethoxybenzyl)-2-hydroxy-2-phenylethylamine (2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol).[6] The expected melting point is approximately 93-94 °C.[6]
Application in Asymmetric Alkylation
One of the most powerful applications of this chiral auxiliary is in the diastereoselective alkylation of prochiral carboxylic acid derivatives. The overall workflow involves three key stages: attachment of the auxiliary to form a chiral amide, diastereoselective alkylation of the corresponding enolate, and cleavage of the auxiliary to release the enantiomerically enriched product.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Step 1: Acylation of the Chiral Auxiliary
The first step is the formation of an amide bond between the chiral auxiliary and a prochiral carboxylic acid derivative (e.g., an acid chloride or anhydride).
Protocol 2: Amide Formation
Materials:
-
2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol
-
Propionyl chloride (or other acid chloride/anhydride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the chiral auxiliary (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon) and cool to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq).
-
Slowly add the acid chloride (e.g., propionyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure acylated auxiliary.
Step 2: Diastereoselective Alkylation
This is the crucial stereocenter-forming step. Deprotonation of the amide with a strong base generates a rigid, chelated Z-enolate. The bulky phenyl group on the stereocenter of the auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite, less-hindered face. This results in a highly diastereoselective C-C bond formation.[7][8]
Caption: Chelation-controlled model for diastereoselective alkylation.
Protocol 3: Asymmetric Enolate Alkylation
Materials:
-
Acylated chiral auxiliary
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) solution
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Benzyl bromide, Iodomethane)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the acylated auxiliary (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base (e.g., LDA, 1.1 eq) dropwise via syringe. Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation. The solution typically turns a yellow/orange color.
-
Add the electrophile (1.2-1.5 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, or as determined by TLC analysis. For less reactive electrophiles, the reaction may need to be allowed to warm slowly to a higher temperature (e.g., -40 °C or 0 °C).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to separate the diastereomers and isolate the major product. Diastereomeric excess (de%) can be determined by ¹H NMR analysis of the crude product or by HPLC on a chiral column after auxiliary cleavage.
Table 1: Expected Performance in Asymmetric Alkylation (Note: Data is representative of similar 1,2-amino alcohol auxiliaries like pseudoephedrine and is provided for illustrative purposes. Actual results should be determined empirically.)
| Electrophile (R-X) | Typical Diastereomeric Excess (de%) | Typical Yield (%) |
| Iodomethane | >95% | 85-95% |
| Benzyl bromide | >98% | 90-98% |
| Allyl iodide | >98% | 88-96% |
Step 3: Cleavage of the Chiral Auxiliary
The final step is the removal of the auxiliary to unveil the desired enantiomerically pure product. The DMB group is key to this process, allowing for cleavage under conditions that are typically orthogonal to many other protecting groups. Oxidative cleavage is a common and effective method.
Protocol 4: Oxidative Cleavage with CAN
Materials:
-
Alkylated amide product
-
Ceric ammonium nitrate (CAN)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Dissolve the alkylated amide product (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add ceric ammonium nitrate (CAN) (2.5-3.0 eq) portion-wise over 15 minutes. The solution will turn a dark red/brown color.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume excess oxidant.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase to yield the crude chiral carboxylic acid. Purify by chromatography or crystallization.
-
The aqueous layers can be basified (e.g., with NaOH) and extracted with DCM to recover the chiral auxiliary for reuse.
Alternative Cleavage: For substrates sensitive to oxidation, strong acid hydrolysis (e.g., refluxing in 6M H₂SO₄ or HCl) can be employed, although this method is harsher and may not be compatible with all functional groups.[5]
Conclusion
2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol is a highly effective and practical chiral auxiliary for asymmetric synthesis. Its straightforward preparation, coupled with its ability to induce high levels of diastereoselectivity in enolate alkylations, makes it a valuable tool for constructing chiral centers with predictable stereochemistry. The strategic inclusion of the DMB group allows for reliable cleavage under mild oxidative conditions, facilitating the recovery of both the desired product and the auxiliary. These features position it as an excellent choice for applications in academic research and the development of complex chiral molecules in the pharmaceutical industry.
References
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality, 31(10), 776-812. [Link]
-
1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. (2000). Chemical Reviews, 100(9), 3235-3286. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. (2014). ResearchGate. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Synthesis of N-(3,4-dimethoxybenzyl)-2-hydroxy-2-phenylethylamine. PrepChem.com. [Link]
-
Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. (2012). ACS Omega. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. (2006). Journal of Chemical Education, 83(1), 127. [Link]
-
Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. researchgate.net [researchgate.net]
analytical techniques for 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol
An Application Guide to the Comprehensive Analytical Characterization of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol
Abstract: This document provides a detailed guide to the essential analytical techniques for the characterization and quality control of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering a framework grounded in established scientific principles. We will explore chromatographic and spectroscopic methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the rationale behind the methodology, provides step-by-step protocols, and offers guidance on data interpretation.
Introduction and Physicochemical Profile
2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol is a secondary amino alcohol. Its structure incorporates multiple functional groups—a secondary amine, a hydroxyl group, and two aromatic rings—which dictate its chemical behavior and the analytical strategies required for its analysis. The purity and structural integrity of this compound are paramount, as impurities can carry through to subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Robust analytical methods are therefore critical for batch release, stability testing, and impurity profiling.
Table 1: Physicochemical Properties of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol
| Property | Value | Source |
| CAS Number | 110339-51-0 | [1] |
| Molecular Formula | C₁₇H₂₁NO₃ | [1] |
| Molecular Weight | 287.35 g/mol | [1] |
| IUPAC Name | 2-{[(3,4-dimethoxyphenyl)methyl]amino}-1-phenylethan-1-ol | [1][2] |
| Appearance | Solid (predicted) | [3] |
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are the cornerstone of purity assessment, capable of separating the main compound from starting materials, by-products, and degradants.
High-Performance Liquid Chromatography (HPLC) for Potency and Purity
Expertise & Rationale: Reversed-phase HPLC is the method of choice for analyzing moderately polar compounds like our target molecule. The presence of aromatic rings provides strong chromophores, making UV detection highly effective. The basic secondary amine necessitates a buffered mobile phase at a slightly acidic pH (e.g., pH 3-4) to ensure the amine is protonated. This minimizes peak tailing by preventing interaction with residual silanols on the silica-based stationary phase, resulting in sharp, symmetrical peaks suitable for accurate quantification.
Protocol 2.1: HPLC Purity Assay
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 275 nm. The lower wavelength provides general sensitivity, while the higher wavelength is more selective for the aromatic systems.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Analysis and Calculation:
-
Inject the diluent (blank), followed by the standard and sample solutions.
-
Calculate the percentage purity using the area normalization method or against the reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
Expertise & Rationale: GC-MS is a powerful tool for identifying volatile and semi-volatile compounds.[4] Due to the polar N-H and O-H groups, 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol has a high boiling point and is not suitable for direct GC analysis. Chemical derivatization is mandatory to increase its volatility and thermal stability. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. It replaces the active protons on the nitrogen and oxygen atoms with non-polar trimethylsilyl (TMS) groups. The subsequent mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint for structural confirmation.
Protocol 2.2: GC-MS with Silylation
-
Instrumentation:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer (Electron Ionization source).
-
-
Derivatization:
-
In a 2 mL autosampler vial, dissolve ~1 mg of the sample in 500 µL of dry Pyridine or Acetonitrile.
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Split (50:1).
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: Hold at 300°C for 10 minutes.
-
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 50 - 550 m/z.
-
-
Data Analysis:
-
Identify the peak for the di-TMS derivatized parent compound.
-
Analyze the fragmentation pattern to confirm the structure. Key fragments would include the benzyl moiety, the phenylethanol backbone, and loss of TMS groups.
-
Search the chromatogram for any potential volatile impurities.
-
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most definitive technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR are essential. The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms. For this molecule, Deuterated Chloroform (CDCl₃) is a suitable solvent.[5]
Protocol 3.1: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
If solubility is an issue, Deuterated Methanol (CD₃OD) or Deuterated DMSO (DMSO-d₆) can be used as alternatives.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.
-
For more detailed structural information, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
| -OCH₃ | ~3.85 (s, 6H) | ~55-56 | Two equivalent methoxy groups on the aromatic ring.[5] |
| -CH(OH)- | ~4.7-4.8 (dd, 1H) | ~72-74 | Benzylic alcohol proton, coupled to the two CH₂ protons.[6] |
| -CH₂-N- | ~2.8-3.0 (m, 2H) | ~56-58 | Methylene protons adjacent to the nitrogen and chiral center. |
| -N-CH₂-Ar | ~3.7-3.9 (s, 2H) | ~53-55 | Methylene protons of the benzyl group. |
| Phenyl-H | ~7.2-7.4 (m, 5H) | ~126-129, ~141 (ipso) | Protons on the unsubstituted phenyl ring.[7] |
| Dimethoxybenzyl-H | ~6.7-6.9 (m, 3H) | ~111-112, ~121, ~148-149 (ipso) | Protons on the electron-rich dimethoxy-substituted ring.[5] |
| -OH, -NH | Broad, variable | N/A | Exchangeable protons; signal may be broad and its position is concentration/solvent dependent. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] The spectrum is generated by the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. This method is excellent for confirming the presence of the key -OH, N-H, C-O ether, and aromatic C-H bonds. Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.[8]
Protocol 3.2: FTIR-ATR Analysis
-
Instrumentation:
-
FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the ATR's pressure arm.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[8]
-
-
Data Analysis:
-
The resulting spectrum should be analyzed for characteristic absorption bands.
-
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3400 - 3200 (Broad) | O-H Stretch, N-H Stretch | Alcohol, Secondary Amine | The presence of a broad peak in this region confirms the hydroxyl and amine groups, which are likely hydrogen-bonded.[7][9] |
| 3100 - 3000 | C-H Stretch | Aromatic | Indicates the C-H bonds on the two phenyl rings.[9] |
| 3000 - 2850 | C-H Stretch | Aliphatic | Corresponds to the C-H bonds of the methylene and methine groups.[6] |
| 1610, 1510 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the aromatic rings.[6] |
| 1260, 1030 | C-O Stretch | Aryl Ether | Strong, characteristic absorptions for the Ar-O-CH₃ ether linkages.[6] |
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for ensuring the quality, purity, and structural integrity of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol. The combination of HPLC for purity assessment, GC-MS for volatile impurity analysis and identity confirmation, and spectroscopic techniques (NMR and FTIR) for definitive structural elucidation creates a robust quality control strategy. Adherence to these protocols will enable researchers and developers to confidently characterize this important pharmaceutical intermediate.
References
-
Supplementary Information, J. Braz. Chem. Soc., Vol. 24, No. 9, 2013. J. Braz. Chem. Soc. [Link]
-
Supporting Information, This journal is © The Royal Society of Chemistry 2021. Royal Society of Chemistry. [Link]
-
Supporting information for - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
-
Synthesis of N-(3,4-dimethoxybenzyl)-2-hydroxy-2-phenylethylamine. PrepChem.com. [Link]
-
IR Comparison. WebSpectra, UCLA. [Link]
-
BMRB entry bmse000307 - 2-Amino-1-phenylethanol. Biological Magnetic Resonance Bank. [Link]
-
CAS No. 110339-51-0, 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol. 001CHEMICAL. [Link]
-
Phenylethanolamine | C8H11NO | CID 1000. PubChem, National Institutes of Health. [Link]
-
γ-Cyclodextrin metal-organic framework for efficient separation of chiral aromatic alcohols. Royal Society of Chemistry. [Link]
- EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
-
Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Technologies. [Link]
-
Agilent Biocolumns Application Compendium - Amino Acid Analysis. Agilent Technologies. [Link]
-
2,2′-(4-{[(E)-4-Methoxybenzylidene]amino}phenylimino)diethanol. National Institutes of Health. [Link]
-
Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Science and Engineering. [Link]
-
ATR-FTIR Analysis on Aliphatic Hydrocarbon Bond (CH) Formation and Carboxyl Content during the Ageing of. Semantic Scholar. [Link]/861c8a829e05a81e3a4e98f62c0199e82110c4a0)
-
GC-MS and proximate analysis of the hydromethanol extract of Craterispermumschweinfurthileaves. AWS. [Link]
-
Synthesis, Optical and Electrical Characterization of Amino-alcohol Based Sol-gel Hybrid Materials. MDPI. [Link]
-
FTIR-ATR spectra of the films. ResearchGate. [Link]
-
Agilent Approaches for Amino Acid Analysis. Agilent Technologies. [Link]
-
Enhanced LC-MS Detection of γ-Aminobutyric Acid via Trimethylation Enhancement Using Diazomethane. PubMed, National Institutes of Health. [Link]
Sources
- 1. 001chemical.com [001chemical.com]
- 2. prepchem.com [prepchem.com]
- 3. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. minio.scielo.br [minio.scielo.br]
- 7. rsc.org [rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. IR Comparison [webspectra.chem.ucla.edu]
Application Note: High-Purity Isolation of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol
Executive Summary & Chemical Context[1][2][3][4][5][6]
2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol is a secondary amine intermediate often synthesized via the reductive amination of 3,4-dimethoxybenzaldehyde and 2-amino-1-phenylethanol. Its structure combines a polar phenylethanol backbone with a lipophilic dimethoxybenzyl moiety.
Purification Challenge: The synthesis typically yields a crude mixture containing:
-
Target Secondary Amine (Major)
-
Unreacted Aldehyde (Lipophilic neutral)
-
Unreacted Primary Amine (Polar basic)
-
Tertiary Amine Byproduct (Over-alkylation impurity, difficult to separate)
-
Boron Salts (If using borohydride reduction)
This guide details a three-tier purification strategy designed to isolate the target with >98% purity, suitable for biological screening or further derivatization.
Tier 1: Acid-Base Extraction (The "Workhorse" Protocol)
Objective: Bulk removal of neutral impurities (unreacted aldehyde) and inorganic salts. Principle: The target compound is basic. It can be selectively switched between an organic-soluble free base and a water-soluble salt.
Protocol
-
Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).
-
Acidic Extraction (Target -> Aqueous):
-
Basification (Target -> Organic):
-
Cool the acidic aqueous layer to 0–5°C (ice bath).
-
Slowly add 2M NaOH or Saturated
until pH > 12. -
Observation: The solution will become cloudy as the free base precipitates/oils out.
-
-
Final Extraction:
-
Drying: Wash with Brine (
), dry over Anhydrous , filter, and concentrate in vacuo.
Yield Expectation: 80–90% recovery of crude amine. Purity: ~90–95% (Removes essentially all non-amine impurities).
Tier 2: Flash Column Chromatography (Polishing)
Objective: Separation of the target secondary amine from unreacted primary amine and over-alkylated tertiary amine byproducts. Stationary Phase: Silica Gel (40–63 µm).
Mobile Phase Optimization
Amines interact strongly with the acidic silanol groups on silica, leading to "tailing" (broad, streaky bands) and poor separation. You must use a modifier.
-
Solvent System A (Standard): DCM : Methanol (95:5) + 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide (
) . -
Solvent System B (High Polarity): DCM : Methanol (90:10) + 1%
.
Protocol
-
Column Packing: Slurry pack silica using DCM + 1% Et3N.
-
Loading: Dissolve the Tier 1 product in a minimum volume of DCM. Load carefully onto the silica bed.
-
Elution Gradient:
-
0–5 mins: 100% DCM (Elutes non-polar impurities).
-
5–20 mins: Gradient to 5% MeOH/DCM (+ modifier).
-
20–40 mins: Gradient to 10% MeOH/DCM (+ modifier).
-
-
TLC Monitoring: Use silica plates. Stain with Ninhydrin (turns amines red/purple) or Iodine .
-
Rf Order: Tertiary Amine (Highest) > Target Secondary Amine > Primary Amine (Lowest).
-
Tier 3: Crystallization via Salt Formation (High Purity)
Objective: Obtaining >99% purity and a stable solid form (Free base is often a viscous oil). Recommendation: Formation of the Hydrochloride (HCl) or Oxalate salt.
Protocol (HCl Salt)
-
Dissolution: Dissolve 1 g of the free base (from Tier 1 or 2) in 5 mL of dry Ethanol or Isopropanol .
-
Acidification: Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or 2M HCl in Diethyl Ether) dropwise with stirring.
-
Caution: Exothermic reaction.
-
-
Precipitation:
-
If solid forms immediately: Stir for 30 mins, then filter.
-
If no solid forms: Slowly add a non-solvent like Diethyl Ether or Hexane until turbidity persists. Cool to -20°C overnight.
-
-
Collection: Filter the white crystals, wash with cold Ether, and dry under high vacuum.
Process Visualization
Caption: Logical workflow for the purification of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol, prioritizing Acid-Base extraction.
Analytical Validation Parameters
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column) | > 98.0% Area |
| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile | Gradient 5% -> 95% B |
| Identity | 1H-NMR (DMSO-d6 or CDCl3) | Integration of Benzyl CH2 (~3.7 ppm) matches Phenyl protons. |
| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol/DCM) |
Key NMR Diagnostic: Look for the disappearance of the aldehyde proton (singlet at ~9.8 ppm) and the appearance of the benzylic amine protons (singlet or AB quartet at ~3.7–3.9 ppm).
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Sigma-Aldrich. (n.d.).[6] "2-Amino-1-phenylethanol Product Specification." Accessed October 2023.[7] Link
-
Common Organic Chemistry. (2023). "Reductive Amination Standard Conditions." Link
-
BenchChem. (2025).[2] "Application Notes for Reductive Amination of 3,4,5-Trimethoxybenzaldehyde." Link
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-氨基-1-苯乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
dosage and concentration for in vitro studies with 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol
Application Note: Pharmacological Profiling & In Vitro Dosage Optimization for 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol
Executive Summary & Biological Context
2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol (CAS: 110339-51-0) is a secondary amine possessing a core pharmacophore characteristic of
This structural motif is frequently investigated in the context of:
-
-Adrenergic Agonism: Specifically targeting
(bronchodilation) or (lipolysis/thermogenesis) receptors due to the bulky lipophilic substitution on the nitrogen, which often confers selectivity over . -
Monoamine Transporter Inhibition: The dimethoxybenzyl group suggests potential affinity for dopamine or serotonin transporters.
-
Metabolic Intermediates: It serves as a key intermediate in the synthesis of complex pharmaceutical agents like Denopamine (a
agonist) or novel anti-obesity agents.
Research Application: This compound is primarily used as a chemical probe to map Structure-Activity Relationships (SAR) in GPCR binding studies or as a reference standard in impurity profiling for related pharmaceutical APIs.
Chemical Properties & Stock Preparation
Before initiating biological assays, correct solubilization is critical due to the lipophilic nature of the dimethoxybenzyl moiety.
| Parameter | Specification | Notes |
| Molecular Weight | 287.35 g/mol | Value for free base. Check if using HCl salt. |
| LogP (Predicted) | ~2.4 - 2.8 | Moderately lipophilic; poor water solubility. |
| Preferred Solvent | DMSO (Dimethyl sulfoxide) | Soluble up to 100 mM. |
| Alternative Solvent | Ethanol | Soluble, but evaporation can alter concentration. |
| Aqueous Solubility | Low (< 1 mg/mL) | Requires pre-dissolution in DMSO. |
Protocol: Preparation of 10 mM Stock Solution
-
Weighing: Accurately weigh 2.87 mg of the compound.
-
Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (anhydrous).
-
Mixing: Vortex for 30 seconds. If particulate remains, sonicate for 5 minutes at 37°C.
-
Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
Experimental Dosage Strategy
For in vitro characterization (e.g., receptor binding, cAMP accumulation, or cytotoxicity), a logarithmic dilution series is required to capture the sigmoidal dose-response curve.
Recommended Concentration Range: 1 nM (
Dilution Scheme (Self-Validating System)
Objective: Create a 100x working solution to ensure the final DMSO concentration in the assay is constant at 0.1% or 1.0%.
| Step | Source Solution | Volume Transfer | Diluent (Media/Buffer) | Final Conc. (100x) | Final Assay Conc. (1x) |
| A | 10 mM Stock | Direct | - | 10 mM | 100 µM |
| B | Solution A | 100 µL | 900 µL | 1 mM | 10 µM |
| C | Solution B | 100 µL | 900 µL | 100 µM | 1 µM |
| D | Solution C | 100 µL | 900 µL | 10 µM | 100 nM |
| E | Solution D | 100 µL | 900 µL | 1 µM | 10 nM |
| F | Solution E | 100 µL | 900 µL | 0.1 µM | 1 nM |
| Vehicle | DMSO | 100 µL | 900 µL | 0% Cmpd | 0 µM (Control) |
Critical Control: Always include a "Vehicle Only" control (0.1% DMSO) to normalize data. DMSO > 0.5% can be cytotoxic and interfere with GPCR signaling.
Key Experimental Workflows
Workflow A: -Adrenergic Receptor Functional Assay (cAMP)
Rationale: If the compound acts as an agonist, it will couple to
Methodology:
-
Cell Line: CHO-K1 or HEK293 stably expressing human
-AR or -AR. -
Seeding: 24 hours prior, seed 10,000 cells/well in a 384-well plate.
-
Treatment:
-
Remove media.
-
Add stimulation buffer containing IBMX (0.5 mM) to prevent cAMP degradation.
-
Add compound (1 nM - 100 µM) for 30 minutes at 37°C.
-
-
Detection: Use a TR-FRET cAMP kit (e.g., LANCE or HTRF).
-
Add detection reagents (cAMP-d2 + Anti-cAMP-Cryptate).
-
Incubate 1 hour at RT.
-
-
Analysis: Plot Signal Ratio vs. Log[Concentration]. Calculate
.
Workflow B: Cytotoxicity Screening (MTT/CCK-8)
Rationale: The 3,4-dimethoxybenzyl group can potentially be metabolized into reactive quinones. Safety profiling is mandatory before claiming efficacy.
Methodology:
-
Cell Line: HepG2 (liver model) or target cell line (e.g., Adipocytes).
-
Incubation: Treat cells with compound (0.1 µM - 100 µM) for 24 and 48 hours .
-
Readout: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals. Measure Absorbance at 570 nm.
-
Threshold: If Cell Viability < 80% at 10 µM, the compound is considered cytotoxic at effective doses.
Visualizing the Characterization Logic
The following diagram illustrates the decision matrix for characterizing this specific pharmacophore.
Figure 1: Decision matrix for pharmacological characterization, prioritizing safety (cytotoxicity) before functional profiling.
Expected Results & Troubleshooting
| Observation | Potential Cause | Corrective Action |
| Precipitation in Media | Compound concentration > 100 µM or low BSA. | Reduce max concentration to 30 µM; ensure media contains 0.1% BSA (carrier). |
| High Background in cAMP | Constitutive receptor activity. | Use an inverse agonist (e.g., Propranolol) as a negative control baseline. |
| Bell-Shaped Curve | Cytotoxicity at high doses masking agonist effect. | Cross-reference with MTT data; exclude toxic concentrations from |
| No Activity | Compound may be an Antagonist . | Run the assay in "Antagonist Mode": Stimulate with 10 nM Isoproterenol and titrate the compound to see if it blocks the signal. |
References
-
Melandri, S., et al. (2009). "Shape of biomolecules by free jet microwave spectroscopy: 2-amino-1-phenylethanol and 2-methylamino-1-phenylethanol."[1] The Journal of Physical Chemistry A, 113(27), 7769-7773.[1] Link
- Context: Defines the structural conformation of the core phenylethanolamine pharmacophore.
- Barroso, S., et al. (2015). "Evaluation of the -adrenergic agonist activity of putative adipose tissue-selective compounds." European Journal of Pharmacology, 769, 331-338. Context: Provides the standard protocol for cAMP accumulation assays in CHO cells for lipophilic beta-agonists.
- Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95. Context: Standard protocol for testing benzylamine derivatives for AChE inhibition (secondary target).
-
US Patent 5,124,337.
-
Context: Describes the synthesis and utility of related N-substituted phenylethanolamines in metabolic disorders. Link
-
Sources
Application Notes & Protocols: 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, synthesis, purification, characterization, and potential applications of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol (CAS No. 110339-51-0). This document synthesizes established chemical safety principles with detailed experimental protocols. The procedures outlined herein are grounded in data from structurally analogous compounds to ensure a robust framework for laboratory use. The guide emphasizes experimental causality, self-validating protocols, and authoritative sourcing to uphold the highest standards of scientific integrity.
Compound Identification and Physicochemical Properties
2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol is a substituted phenylethanolamine derivative. Its structure incorporates a chiral center at the carbinol carbon, a secondary amine linkage, and a dimethoxy-substituted benzyl group. These features make it a molecule of interest for investigations into adrenergic and cholinergic systems, among others.
| Property | Value | Source |
| CAS Number | 110339-51-0 | [1][2] |
| Molecular Formula | C₁₇H₂₁NO₃ | [1][2] |
| Molecular Weight | 287.35 g/mol | [1][2] |
| IUPAC Name | 2-{[(3,4-dimethoxyphenyl)methyl]amino}-1-phenylethan-1-ol | [1] |
| Appearance | Inferred to be a solid (based on related compounds) | [3][4] |
| Solubility | Expected to be soluble in DMSO, Ethanol, and Methanol | [5] |
Hazard Assessment and Safety Protocols
Trustworthiness Directive: No specific Material Safety Data Sheet (MSDS) is publicly available for 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol. The following hazard assessment is an expert synthesis based on the known risks of its core structural motifs: 2-amino-1-phenylethanol [6][7], benzylamine [8][9][10], and 1-phenylethanol [11][12]. Researchers must handle this compound with the assumption that it possesses the cumulative hazards of these components.
Inferred GHS Hazard Classification
-
Acute Toxicity (Oral, Dermal): Harmful if swallowed or in contact with skin.[9][10]
-
Skin Corrosion/Irritation: Causes skin irritation, potentially severe burns.[6][9][10]
-
Serious Eye Damage/Irritation: Causes serious eye irritation, with a risk of severe damage.[6][10][11]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[6]
-
Combustibility: Assumed to be a combustible solid/liquid.[6][9][11]
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to prevent exposure.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended). | Tested to EN 374 or US F739 standards. Breakthrough time should be considered for prolonged tasks.[6][11] Contaminated gloves must be replaced immediately. |
| Eye/Face Protection | Safety goggles with side shields and a full-face shield. | Protects against splashes and dust. Standard safety glasses are insufficient.[6][7] An eyewash unit must be immediately accessible.[11] |
| Skin & Body | Chemical-resistant lab coat, long trousers, and closed-toe shoes. | Avoids skin contact. For large-scale operations or spill cleanup, a full-body impervious suit may be necessary.[13] |
| Respiratory | Use only in a certified chemical fume hood. | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if engineering controls fail or for emergency response.[14] |
Handling and Storage
-
Handling:
-
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][11]
-
Keep containers tightly sealed to prevent contact with air and moisture.[11]
-
Peroxide Formation Risk: The 1-phenylethanol moiety suggests a potential risk of forming explosive peroxides upon prolonged exposure to air and light.[11] It is critical to date the container upon receipt and opening. Unopened containers should be disposed of after 18 months, and opened containers after 12 months, or tested for peroxides.[11]
-
Synthesis and Purification Protocols
Synthetic Pathway: Reductive Amination
Expertise & Experience: The most direct and reliable method for synthesizing this target is a reductive amination reaction. This approach involves forming an imine intermediate from 2-amino-1-phenylethanol and 3,4-dimethoxybenzaldehyde, followed by in-situ reduction to the secondary amine. Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent due to its mild nature and high selectivity for imines over aldehydes, minimizing side reactions.
Caption: Reductive Amination Synthesis Workflow.
Step-by-Step Synthesis Protocol
-
Reactant Setup: In a 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-amino-1-phenylethanol (1.37 g, 10 mmol) and 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol) in 100 mL of anhydrous 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol) to the mixture in portions over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol: Flash Column Chromatography
Trustworthiness: This protocol ensures the removal of unreacted starting materials, reducing agents, and by-products, yielding a high-purity final compound.
-
Column Preparation: Prepare a silica gel column using a suitable solvent system. A gradient elution starting from 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 5% MeOH) is a good starting point.
-
Sample Loading: Dissolve the crude product from step 8 above in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica onto the top of the prepared column.
-
Elution: Begin elution with the starting solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol.
Characterization and Quality Control
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity assessment. | Expect characteristic peaks for aromatic protons (phenyl and dimethoxybenzyl rings), the methoxy groups (~3.8 ppm), the benzylic CH-OH proton (~4.8-5.1 ppm), and the aliphatic CH₂ and CH protons of the ethanolamine backbone.[3][15] |
| ¹³C NMR | Confirm the carbon skeleton. | Expect distinct signals for all 17 carbons, including the two methoxy carbons, the benzylic alcohol carbon, and the aromatic carbons. |
| FT-IR | Functional group identification. | Expect characteristic stretches for O-H (broad, ~3300 cm⁻¹), N-H (secondary amine, ~3300-3500 cm⁻¹), C-H (aromatic and aliphatic), and C-O (~1000-1300 cm⁻¹). |
| Mass Spectrometry | Molecular weight confirmation. | Expect a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (287.35). |
| HPLC | Purity determination. | A reverse-phase HPLC method should show a single major peak, allowing for quantification of purity (e.g., >98%).[5] |
Potential Applications and Mechanistic Insights
Authoritative Grounding: The structure of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol is analogous to substrates of Phenylethanolamine N-Methyltransferase (PNMT), the enzyme that catalyzes the final step in epinephrine synthesis.[16] It also shares features with dibenzylamine derivatives investigated as inhibitors of Acetylcholinesterase (AChE) for neurodegenerative disease research.[17] This makes the compound a valuable tool for:
-
Enzyme Inhibition Studies: Investigating its potential as an inhibitor of PNMT or other methyltransferases.[16]
-
Receptor Binding Assays: Exploring its affinity for adrenergic or other neurotransmitter receptors.
-
Drug Discovery: Serving as a scaffold or lead compound for the development of novel therapeutics targeting the central nervous or cardiovascular systems.
Caption: Hypothetical Inhibition of PNMT Pathway.
References
- Processes for producing optically active 2-amino-1-phenylethanol derivatives - European P
-
PubChem. Phenylethanolamine | C8H11NO | CID 1000. [Link]
-
Carl ROTH. Safety Data Sheet: 2-Amino-1-phenylethanol. [Link]
-
MDPI. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. [Link]
-
001CHEMICAL. CAS No. 110339-51-0, 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol. [Link]
-
BMRB. BMRB entry bmse000307 - 2-Amino-1-phenylethanol. [Link]
-
Carl ROTH. Safety Data Sheet: Benzylamine. [Link]
-
Wikipedia. Phenylethanolamine. [Link]
- Google Patents.
-
Separation and Refining of Amino acids. [Link]
-
Fisher Scientific. Benzylamine Safety Data Sheet. [Link]
-
MDPI. Biotechnological 2-Phenylethanol Production: Recent Developments. [Link]
-
PMC. Transition-State Analogues of Phenylethanolamine N-Methyltransferase. [Link]
-
PMC. Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. [Link]
-
CSB and SJU Digital Commons. Synthesis 1, 2 Amino Alcohols through Arbuzov Method. [Link]
-
Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
-
Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]
-
PMC. Time-dependent inactivation of human phenylethanolamine N-methyltransferase by 7-isothiocyanatotetrahydroisoquinoline. [Link]
-
Agilent. Agilent Biocolumns Application Compendium - Amino Acid Analysis. [Link]
Sources
- 1. 001chemical.com [001chemical.com]
- 2. molcore.com [molcore.com]
- 3. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. bmse000307 2-Amino-1-phenylethanol at BMRB [bmrb.io]
- 16. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Crystallization of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol
Welcome to the technical support center for the crystallization of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.
Troubleshooting Crystallization Issues
This section addresses the most common problems researchers face during the crystallization of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol. Each issue is followed by an in-depth explanation of potential causes and a step-by-step protocol to resolve the problem.
Issue 1: My compound is "oiling out" instead of crystallizing.
Explanation: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid crystal lattice. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute.[1][2] For 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol, its relatively complex structure and potential for strong solvent interactions can make it prone to this phenomenon.
Root Causes & Solutions:
-
Inappropriate Solvent Choice: The selected solvent may be too good at dissolving the compound, leading to a very high concentration before saturation is reached.
-
Solution: Experiment with a solvent system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below.[3][4][5] A mixture of solvents, one in which the compound is soluble and another in which it is less soluble (an anti-solvent), can be effective.[3][5] Common choices for compounds with amine and alcohol functionalities include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or mixtures with non-polar solvents like heptane or toluene.
-
-
Cooling Rate is Too Rapid: Fast cooling can cause the solution to become highly supersaturated quickly, not allowing enough time for nucleation and ordered crystal growth.[6][7][8][9][10]
-
High Impurity Levels: Impurities can interfere with the formation of a stable crystal lattice, promoting the formation of an oil.[14][15]
-
Solution: Ensure the starting material is of sufficient purity. If necessary, perform a preliminary purification step such as column chromatography.
-
Experimental Protocol: Overcoming Oiling Out
-
Re-dissolve: Gently heat the solution to re-dissolve the oil.
-
Add More Solvent: Add a small amount of the primary (good) solvent to decrease the overall concentration.[1][2]
-
Slow Cooling: Allow the solution to cool to room temperature undisturbed.
-
Induce Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[2][16]
-
Gradual Further Cooling: Once crystals begin to form, transfer the flask to an ice bath to maximize the yield.[11]
Issue 2: Crystallization is not initiating, even after cooling.
Explanation: A supersaturated solution is necessary for crystallization to occur, but sometimes an energy barrier prevents the initial formation of crystal nuclei.[17] This is a common challenge in crystallization processes.
Root Causes & Solutions:
-
Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.
-
Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleus). A very clean solution in a smooth glass vessel may lack these sites.
-
Solution 1: Scratching: Scratch the inner surface of the flask with a glass rod at the liquid-air interface.[2][16] This can create microscopic imperfections on the glass that serve as nucleation sites.
-
Solution 2: Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[2][16] This provides a template for further crystal growth.
-
-
Inhibitory Effects of Solvent: Strong interactions between the solvent and the solute can sometimes hinder the organization of molecules into a crystal lattice.[17][18]
-
Solution: Consider a different solvent or solvent system. A solvent that forms weaker interactions with the 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol molecule might be more conducive to crystallization.
-
Workflow for Inducing Crystallization:
Caption: A decision-making workflow for inducing crystallization.
Issue 3: The resulting crystals are very small or appear as a powder.
Explanation: The size of crystals is largely dependent on the rate of cooling and the degree of supersaturation.[6][8][9][10] Rapid cooling leads to the formation of many small crystals, while slow cooling allows for the growth of fewer, larger crystals.[7]
Root Causes & Solutions:
-
Rapid Cooling: As mentioned, this is a primary cause of small crystal formation.
-
High Degree of Supersaturation: If the solution is too concentrated, nucleation will occur rapidly and extensively, resulting in a large number of small crystals.
-
Solution: Use slightly more of the hot solvent than the minimum required to dissolve the compound.[19] This will reduce the level of supersaturation upon cooling, favoring the growth of larger crystals.
-
Issue 4: The crystallized product is impure.
Explanation: Impurities can be trapped within the crystal lattice (inclusion) or adsorbed onto the crystal surface. This often occurs during rapid crystallization.[4][7]
Root Causes & Solutions:
-
Rapid Crystal Formation: Fast crystallization does not allow sufficient time for the selective process of crystal lattice formation, leading to the entrapment of impurities.[7][19]
-
Solution: Recrystallize the impure product using a slow cooling method to allow for the formation of a more ordered and pure crystal lattice.
-
-
Inadequate Washing: Impurities present in the mother liquor can remain on the crystal surface after filtration.
-
Colored Impurities: The presence of color in a supposedly colorless product indicates impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for the crystallization of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol?
A1: There is no single "best" solvent, as the optimal choice can depend on the specific impurities present.[3] However, given the molecule's structure (containing polar hydroxyl and amine groups, as well as a less polar aromatic backbone), a good starting point would be a moderately polar solvent.
Recommended Solvents to Screen:
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Isopropanol | The hydroxyl group can hydrogen bond with the solute, often providing good solubility at higher temperatures. |
| Esters | Ethyl Acetate | Offers a different polarity and may provide the desired solubility profile. |
| Ketones | Acetone | Can be a good solvent, but its volatility can sometimes lead to rapid crystallization.[3] |
| Aromatic | Toluene | The aromatic nature can interact favorably with the phenyl and dimethoxybenzyl groups. |
| Mixed Solvents | Ethyl Acetate/Heptane, Ethanol/Water | Using a soluble solvent and an insoluble anti-solvent allows for fine-tuning of the solubility.[3] |
Q2: How does the rate of cooling affect the quality of my crystals?
A2: The rate of cooling has a significant impact on both the size and purity of the resulting crystals.[6][8][9][10]
-
Slow Cooling: Promotes the growth of larger, more well-defined crystals.[7] This is because it allows molecules to selectively add to the growing crystal lattice, excluding impurities.
-
Rapid Cooling: Leads to the formation of many small crystals.[6] The high degree of supersaturation causes rapid nucleation, and impurities are more likely to be trapped within the fast-growing crystals.[7]
Q3: Can I reuse the mother liquor to obtain more product?
A3: Yes, it is often possible to obtain a second crop of crystals from the mother liquor. The filtrate from the first crystallization can be concentrated by boiling off some of the solvent to again achieve a supersaturated solution, which is then cooled to yield more crystals.[11] However, it is important to note that this second crop may be less pure than the first, as the concentration of impurities is higher in the remaining mother liquor.
Q4: My compound has basic (amine) functionality. Are there any special considerations?
A4: Yes, the amine group can be protonated to form a salt. In some cases, crystallizing the salt (e.g., the hydrochloride or acetate salt) can be easier than crystallizing the free base.[21][22] This can be achieved by adding a stoichiometric amount of the corresponding acid to the solution. The resulting salt will have different solubility properties, potentially leading to a more straightforward crystallization.
References
- Stein, S. Cooling Rate and Crystal Size. Northwestern University.
- Experiment 2: Recrystalliz
- Guide for crystalliz
- How does cooling rate affect the point at which crystalis
- Recrystalliz
- How Do Solvents Impact Crystal Morphology In Crystalliz
- The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II - PMC.
- 3.
- Recrystalliz
- Grain Size & Cooling R
- 9 Ways to Crystallize Organic Compounds - wikiHow.
- Crystal Sizes | Resource | RSC Educ
- Exp 2 - Crystalliz
- Crystallization & Solid Form Challenges for Intermediates -
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC.
- The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II | Crystal Growth & Design - ACS Public
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Crystal Size and Cooling R
- Pharmaceutical Crystalliz
- Recrystallization Definition, Principle &Purpose - PraxiLabs.
- Factors which affect the crystallization of a drug substance - ResearchG
- SOP: CRYSTALLIZ
- The Crucial Role of Crystallization in Drug Substances Development - Neuland Labs.
- Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
- How to recrystallization amine compound and it is not soluble in common organic solvents.
Sources
- 1. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. unifr.ch [unifr.ch]
- 4. Recrystallization [sites.pitt.edu]
- 5. mt.com [mt.com]
- 6. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 7. reddit.com [reddit.com]
- 8. Geological Society - Grain Size & Cooling Rate [geolsoc.org.uk]
- 9. Crystal Sizes | Resource | RSC Education [edu.rsc.org]
- 10. wasp.edu.au [wasp.edu.au]
- 11. athabascau.ca [athabascau.ca]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. syrris.com [syrris.com]
- 15. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. praxilabs.com [praxilabs.com]
- 21. Tips & Tricks [chem.rochester.edu]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol
Ticket ID: #RXN-OPT-2024-05 Subject: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the Technical Support Center. You are accessing the optimization guide for the synthesis of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol . This secondary amine, featuring a veratryl (3,4-dimethoxybenzyl) protecting group and a
This guide treats your synthesis as a "system." We will optimize the Installation (Route Selection), Core Processing (Reaction Conditions), and Output (Purification).
Module 1: System Configuration (Route Selection)
User Query: "I am seeing regioisomeric impurities. Which synthetic route provides the highest fidelity for the target structure?"
Recommendation: Reductive Amination (Route A)
We strongly recommend Route A (Reductive Amination) over Epoxide Opening for this specific target.
-
Route A (Recommended): Condensation of 3,4-dimethoxybenzaldehyde with 2-amino-1-phenylethanol followed by reduction.
-
Why: It guarantees the nitrogen connectivity. The bond forms strictly between the exocyclic amine and the benzylic carbon.
-
-
Route B (High Risk): Reaction of Styrene Oxide with 3,4-dimethoxybenzylamine.
-
Why: This route suffers from inherent regioselectivity issues. While basic conditions favor terminal attack (
), electronic stabilization from the phenyl ring often induces competitive attack at the benzylic position ( -like), leading to difficult-to-separate regioisomers [1].
-
Decision Logic Diagram
Caption: Decision tree highlighting Reductive Amination as the superior pathway for regiochemical control.
Module 2: Core Processing (Reductive Amination Protocol)
User Query: "My yield is low (40-50%), and I see significant bis-alkylation. How do I optimize the stoichiometry and reducing agent?"
The Protocol: Stepwise Reductive Amination
To maximize yield and minimize the "tertiary amine" impurity (bis-alkylation), you must separate imine formation from the reduction step or use a mild, selective reducing agent.[1]
Optimized Parameters Table
| Parameter | Standard Condition | Optimized Condition | Technical Rationale |
| Solvent | Methanol (MeOH) | DCE or MeOH | MeOH is standard, but DCE (1,2-Dichloroethane) is superior if using STAB (see below) to prevent solvent solvolysis. |
| Reducing Agent | STAB is less basic and reduces imines faster than aldehydes, preventing side reactions [2]. | ||
| Stoichiometry | 1:1 Ratio | 1.05 eq Amine : 1.0 eq Aldehyde | Slight excess of the amino-alcohol ensures complete consumption of the aldehyde, which is harder to remove. |
| Additives | None | Acetic Acid (1-2 eq) | Catalyzes imine formation and buffers the basicity of the amine. |
Step-by-Step Execution Guide
-
Imine Formation (The "Handshake"):
-
Dissolve 2-amino-1-phenylethanol (1.05 equiv) and 3,4-dimethoxybenzaldehyde (1.0 equiv) in anhydrous MeOH (0.2 M concentration).
-
Critical Step: Add
(anhydrous) or 4Å Molecular Sieves to the vessel. -
Why: Water is a byproduct of imine formation. Removing it drives the equilibrium forward (Le Chatelier’s principle).
-
Stir at Room Temperature (RT) for 2–4 hours. Verify imine formation via TLC (disappearance of aldehyde).
-
-
Reduction (The "Locking"):
-
Cool the mixture to 0°C.
-
Add
(1.5 equiv) portion-wise over 20 minutes. -
Note: If using
, you can perform this in one pot (DCE solvent) without pre-forming the imine, but the stepwise MeOH/ method is often cleaner for this specific substrate due to the solubility of the polar amino-alcohol.
-
-
Quenching:
-
Quench with saturated
or dilute to destroy excess hydride.
-
Module 3: Troubleshooting & Bug Fixes
User Query: "I am detecting an impurity at M+150 mass units higher than my product. What is it?"
Issue: Bis-Alkylation (The "Double-Entry" Error)
The secondary amine product is more nucleophilic than the starting primary amine. It can react with another molecule of aldehyde to form a tertiary amine.[1]
-
Diagnosis: LCMS shows peak at
. -
Fix:
-
High Dilution: Run the reaction at 0.1 M or lower.
-
Slow Addition: Add the aldehyde slowly to a solution of the amine (inverse addition) to keep the amine concentration locally high relative to the aldehyde.
-
Switch Reagent: Use
in DCE.[2] The acetoxy groups make the boron less hydridic, reducing the iminium ion selectively without reducing the aldehyde, preventing the "shuffling" that leads to over-alkylation [3].
-
Troubleshooting Workflow Diagram
Caption: Diagnostic workflow for identifying and resolving common reaction impurities.
Module 4: Isolation & Purification (Output)
User Query: "The oil is sticky and won't crystallize. How do I purify this?"
Acid-Base Extraction (The "Firewall")
Amino alcohols are amphoteric but predominantly basic. Use this property to filter out neutral impurities (like unreacted aldehyde).
-
Acid Wash:
-
Base Release:
-
Basify the aqueous phase to pH 10–12 using 2M NaOH or
. -
Extract back into EtOAc or DCM.
-
Dry over
and concentrate.
-
Crystallization Strategy
If the free base is an oil (common for veratryl derivatives), convert it to the Hydrochloride Salt for solid isolation.
-
Dissolve the oil in a minimum amount of dry Ethanol or Isopropanol. 2. Add HCl in Dioxane (4M) or bubble HCl gas. 3. Add diethyl ether or hexanes dropwise until cloudy. 4. Cool to -20°C. White precipitate should form.
References
- Regioselectivity of Styrene Oxide Ring Opening: Source: BenchChem Technical Library. "Overcoming regioselectivity issues in oxirane ring-opening reactions."
-
Reductive Amination Reagents (STAB vs NaBH4)
- Source: Common Organic Chemistry.
-
URL:[Link]
-
Mechanism of Amine Synthesis
- Source: Master Organic Chemistry.
-
URL:[Link]
Sources
Technical Support Center: Purification of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol
Welcome to the technical support center for the purification of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound with high purity. The following question-and-answer format addresses common challenges encountered during its purification, drawing upon established chemical principles and field-proven techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol from a reductive amination reaction is contaminated with unreacted starting materials (1-phenyl-2-aminoethanol and 3,4-dimethoxybenzaldehyde). What is the most efficient initial purification strategy?
A1: Acid-base extraction is the recommended first-line strategy for removing unreacted starting materials and other non-basic impurities. This technique leverages the basicity of the secondary amine in your target compound to selectively move it between aqueous and organic phases.[1][2][3][4]
Causality: The secondary amine group in 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol is basic and will be protonated in an acidic aqueous solution to form a water-soluble ammonium salt.[1][3] In contrast, the unreacted 3,4-dimethoxybenzaldehyde, being a neutral compound, will remain in the organic phase. While 1-phenyl-2-aminoethanol is also basic, subtle differences in pKa and partitioning behavior can be exploited, though it may partially co-extract with the desired product.
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the desired secondary amine and any unreacted primary amine, transferring them to the aqueous layer as their respective hydrochloride salts. The neutral benzaldehyde impurity will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated amines. The organic layer containing the aldehyde can be discarded or processed separately if desired.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) with stirring until the solution is basic (pH > 10). This will deprotonate the ammonium salts, causing the free amines to precipitate or form an oily layer.
-
Re-extraction: Extract the free amines back into a fresh portion of an organic solvent (e.g., DCM or ethyl acetate).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified amine mixture.
Q2: After acid-base extraction, I still observe impurities. What are the likely culprits and how can I remove them?
A2: Common impurities after an initial acid-base extraction include over-alkylation byproducts (tertiary amines) and unreacted primary amines if the initial extraction was not selective enough. [5] For these structurally similar impurities, column chromatography is often the most effective purification method.[5][6][7]
Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. The polarity differences between primary, secondary, and tertiary amines, although sometimes subtle, can be exploited for separation.
Troubleshooting Column Chromatography of Amines:
A common issue when purifying amines on silica gel is peak tailing or streaking, which is caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.[7][8]
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (Et₃N) or ammonia, to the mobile phase.[7][8] This neutralizes the acidic sites on the silica gel, leading to improved peak shape and separation.
-
Alternative Stationary Phases: Consider using an amine-functionalized silica gel or basic alumina column to minimize the acid-base interactions.[8]
-
Reverse-Phase Chromatography: If normal-phase chromatography proves challenging, reverse-phase chromatography can be a viable alternative.[6]
| Parameter | Recommendation for Normal-Phase Silica Gel Chromatography |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | A gradient of ethyl acetate in hexanes or dichloromethane in methanol. |
| Additive | 0.1-1% triethylamine or ammonia in the mobile phase. |
| Monitoring | Thin-Layer Chromatography (TLC) with the same mobile phase system. |
Q3: My purified 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol is an oil, but I need a solid for my next step. How can I induce crystallization?
A3: Recrystallization is a powerful technique for purifying solid compounds and can often be induced from oils. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[9]
Causality: The principle of recrystallization relies on the controlled precipitation of a compound from a supersaturated solution, leaving impurities behind in the solvent.
Step-by-Step Protocol for Recrystallization:
-
Solvent Screening: Test the solubility of a small amount of your purified oil in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the bulk of the oil in a minimal amount of the chosen hot solvent.
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath or refrigerator to induce crystallization. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Salt Formation for Crystallization: If the free base does not crystallize readily, converting it to a salt (e.g., a hydrochloride or oxalate salt) can often induce crystallization.[6][10] This can be achieved by dissolving the amine in a suitable solvent and adding the corresponding acid.
Visualizing the Purification Workflow
The following diagram illustrates a typical purification workflow for 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol.
Caption: Purification workflow for 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol.
Analytical Purity Assessment
It is crucial to assess the purity of the final product. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound and can detect trace impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired compound and can reveal the presence of structurally related impurities.
References
-
Study.com. Acid-Base Extraction | Purpose, Theory & Applications. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
JoVE. Video: Extraction - Concept. [Link]
-
Reddit. Amine workup. [Link]
-
Biotage. Is there an easy way to purify organic amines? [Link]
-
American Chemical Society. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]
- Google Patents.
-
PubMed. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
-
Blog. What are the key steps in the purification of pharmaceutical intermediates? [Link]
-
Journal of the American Chemical Society. The Synthesis of Some Amino Alcohols. [Link]
-
The Pharma Master. Troubleshooting. [Link]
-
PMC. Challenges and solutions for the downstream purification of therapeutic proteins. [Link]
-
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. [Link]
- Google Patents.
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
NIH. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. [Link]
- Google Patents.
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
ResearchGate. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route | Request PDF. [Link]
-
PMC. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Link]
-
European Patent Office. Processes for producing optically active 2-amino-1-phenylethanol derivatives. [Link]
-
ResearchGate. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Molbase. Synthesis of A. 2,4-Diamino-5-(3,4-dimethoxy-5-(1-methyl-2-oxopropoxy)benzyl)pyrimidine. [Link]
-
PMC. Biotechnological 2-Phenylethanol Production: Recent Developments. [Link]
-
MOST Wiedzy. Literature update of analytical methods for biogenic amines determination in food and beverages. [Link]
-
NIH. 2,2′-(4-{[(E)-4-Methoxybenzylidene]amino}phenylimino)diethanol. [Link]
- Google Patents.
-
PubMed. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. [Link]
-
PubChem. Phenylethanolamine. [Link]
Sources
- 1. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Extraction - Concept [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
Technical Support Center: Stability & Degradation of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol
The following technical guide is designed for researchers and analytical scientists working with 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol . It synthesizes structural reactivity principles with degradation data from homologous phenylethanolamine and benzylamine pharmacophores.
Topic: Degradation Pathways & Troubleshooting Guide
Compound Class:
Executive Summary: The Stability Profile
As a Senior Application Scientist, I often see researchers treat this compound solely as a stable amine. However, its structure contains three "trigger points" for degradation:
-
The Benzylic C-N Bond: Highly susceptible to oxidative dealkylation (radical mechanism).
-
The Secondary Alcohol: Prone to oxidation to a ketone (phenacyl derivative).
-
The Veratryl (3,4-Dimethoxy) Moiety: Electron-rich and photosensitive, making the compound liable to UV-induced degradation.
Key Insight: The most common "mystery peak" in HPLC chromatograms for this molecule is 3,4-dimethoxybenzaldehyde (Veratraldehyde) , resulting from oxidative cleavage.
Detailed Degradation Pathways
The following diagram illustrates the mechanistic cascade of degradation. Use this to identify impurities based on reaction conditions.[1]
Figure 1: Oxidative degradation cascade showing the primary cleavage pathway (Red) and secondary oxidation products (Yellow/Green).
Troubleshooting & FAQs
Q1: I see a new peak at RRT ~0.4 with an m/z of 167 (positive mode). What is it?
Diagnosis: This is likely 3,4-dimethoxybenzaldehyde (Veratraldehyde).
-
Mechanism: Oxidative
-dealkylation.[2] The benzylic position (between the nitrogen and the dimethoxyphenyl ring) is activated. In solution, dissolved oxygen or trace metal ions can abstract a proton, leading to C-N bond cleavage. -
Confirmation: Check for a corresponding peak at m/z 138 (2-amino-1-phenylethanol). Note that the aldehyde often ionizes as
. -
Fix: Degas all buffers. Add 0.1% sodium metabisulfite or EDTA to your sample matrix if permissible.
Q2: My stock solution turned yellow after 48 hours on the bench. Is it safe to use?
Diagnosis: No. The yellowing indicates the formation of quinoid species or Schiff bases .
-
Cause: The 3,4-dimethoxy group is electron-rich. Under aerobic conditions and light exposure, it can undergo photo-oxidation. Additionally, if any cleavage occurs (see Q1), the released aldehyde can polymerize or react with the primary amine degradant to form yellow imines (Schiff bases).
-
Action: Discard the stock. Prepare fresh solutions in amber glass vials and store at -20°C.
Q3: I observe a mass shift of +16 Da (m/z 304). Is this a hydroxylated impurity?
Diagnosis: This is most likely the
-
Context: Common in samples exposed to peroxides (e.g., aged THF or ethers used in extraction) or during forced degradation with
. -
Differentiation: A hydroxylated aromatic ring would also give +16 Da but would likely have a different retention time.
-oxides are typically thermally unstable; they may revert to the parent or undergo Cope elimination in the MS source.
Q4: Why is my recovery low (<80%) after extraction from plasma/media?
Diagnosis: Non-specific binding and solubility issues.
-
Issue: The secondary amine is basic (
). At neutral pH, it is positively charged. However, the lipophilic dimethoxybenzyl group causes it to stick to plasticware (polypropylene) or glass surfaces. -
Fix:
-
Use silanized glass vials.
-
Maintain acidic pH (0.1% Formic Acid) during handling to keep it fully ionized and soluble.
-
Avoid drying down completely; resuspend immediately.
-
Diagnostic Data Table: Mass Spectrometry
Use this table to identify peaks in your LC-MS chromatogram.
| Degradant Name | Structural Change | Mass Shift ( | Theoretical | Likely Origin |
| Parent | -- | 0 | 288.16 | -- |
| Veratraldehyde | Cleavage Product A1 | N/A (Fragment) | 167.07 | Oxidative Stress / Light |
| 2-Amino-1-phenylethanol | Cleavage Product A2 | N/A (Fragment) | 138.09 | Oxidative Stress |
| Oxidation of Amine | +16 | 304.16 | Peroxides / | |
| Amino-Ketone | Oxidation of Alcohol | -2 | 286.14 | Metal impurities / High pH |
| Demethylated Analog | Loss of Methyl group | -14 | 274.14 | Metabolic (Microsomes) / Strong Acid |
Experimental Protocols for Stability Validation
To validate the stability of your specific lot, perform this rapid stress test:
-
Oxidative Stress:
-
Dissolve 1 mg compound in 1 mL Acetonitrile/Water (50:50).
-
Add 50 µL of 3%
. Incubate at RT for 2 hours. -
Expectation: Appearance of
-oxide (+16 Da) and cleavage products (Veratraldehyde).
-
-
Photostability:
-
Place a clear glass vial of 100 µM solution in a light chamber (or direct sunlight) for 4 hours.
-
Expectation: Yellowing and increase in cleavage products due to the photosensitivity of the veratryl group.
-
References
-
Mechanisms of Amine Degradation
-
Stability of Phenylethanolamines
-
Melandri, S., et al. (2009).[5] "Shape of biomolecules by free jet microwave spectroscopy: 2-amino-1-phenylethanol." Journal of Physical Chemistry A. (Provides structural insights into the conformational stability of the core pharmacophore).
-
-
Oxidative Cleavage of Benzylamines
-
Veratryl Group Reactivity
-
Tien, M., et al.[7] (1989). "Oxidative degradation of 3,4-dimethoxybenzyl alcohol." Biochemistry. (Details the radical oxidation pathways of the veratryl moiety).
-
Sources
- 1. scribd.com [scribd.com]
- 2. Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts [mdpi.com]
- 3. Photoredox-enabled C(sp3)–H functionalization of amines through iminium ions, radicals, and carbanions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Evidence supporting dissimilatory and assimilatory lignin degradation in Enterobacter lignolyticus SCF1 [frontiersin.org]
- 6. fishersci.be [fishersci.be]
- 7. Lignin degradation: microorganisms, enzymes involved, genomes analysis and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot combination of enzyme and Pd nanoparticle catalysis for the synthesis of enantiomerically pure 1,2-amino alcohols - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41666F [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Adrenergic Receptor Activity of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol and Structurally Related Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phenylethanolamine scaffold is a cornerstone in the development of adrenergic receptor modulators, giving rise to a diverse array of therapeutic agents. This guide provides a comparative analysis of the potential pharmacological activity of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol, a compound for which specific biological data is not extensively published. By leveraging established structure-activity relationships (SAR) within the phenylethanolamine class, we will draw comparisons to well-characterized adrenergic agonists: the non-selective β-agonist Isoproterenol, the β2-selective agonist Salbutamol, and the β1-selective agonist Denopamine. This document aims to offer a predictive framework for researchers interested in the potential therapeutic applications of this and similar molecules.
Structural Comparison of Phenylethanolamine Derivatives
The pharmacological activity of phenylethanolamine derivatives is intricately linked to the nature and position of substituents on both the phenyl ring and the amine. The core structure of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol features a 1-phenylethanol backbone, which is crucial for interaction with adrenergic receptors. The key distinguishing feature is the N-substitution with a 3,4-dimethoxybenzyl group.
| Compound | Structure | Key Structural Features |
| 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol | - Phenylethanolamine core- N-3,4-dimethoxybenzyl group | |
| Isoproterenol [1][2] | - Catechol (3,4-dihydroxyphenyl) group- N-isopropyl group | |
| Salbutamol [3][4][5][6] | - Saligenin (4-hydroxy-3-(hydroxymethyl)phenyl) group- N-tert-butyl group | |
| Denopamine [7][8][9] | - p-hydroxyphenyl group- N-(p-methoxyphenethyl) group |
Predicted Adrenergic Receptor Activity and Signaling Pathway
Based on the structure-activity relationships of adrenergic agonists, the presence of the phenylethanolamine core in 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol strongly suggests a potential interaction with adrenergic receptors. The N-substitution with a bulky dimethoxybenzyl group may confer selectivity towards β-adrenergic receptors over α-receptors. The methoxy groups at the 3 and 4 positions of the benzyl substituent are electron-donating and may influence receptor binding and activation.
Activation of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). This second messenger then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Caption: Predicted signaling pathway upon agonist binding to β-adrenergic receptors.
Comparative Performance in In Vitro Assays
To experimentally validate the predicted activity and compare the performance of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol with established adrenergic agonists, two key in vitro assays are indispensable: radioligand binding assays and cAMP functional assays.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype. A lower Ki value indicates a higher binding affinity.
Predicted Outcome: Based on its structure, 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol is predicted to exhibit affinity for β-adrenergic receptors. The degree of selectivity for β1 versus β2 would depend on the specific interactions of the dimethoxybenzyl group with the receptor's binding pocket.
| Compound | Predicted/Known Receptor Affinity |
| 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol | Predicted to have affinity for β-adrenergic receptors. Selectivity for β1 vs. β2 is to be determined. |
| Isoproterenol | High affinity for both β1 and β2 receptors (non-selective).[10][11] |
| Salbutamol | Higher affinity for β2 over β1 receptors (β2-selective).[3][4][5] |
| Denopamine | Higher affinity for β1 over β2 receptors (β1-selective).[7][8][9] |
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells expressing the human β1 or β2 adrenergic receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a known concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol for β-receptors).
-
Add increasing concentrations of the unlabeled test compound (2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol or comparator).
-
For non-specific binding control wells, add a high concentration of a known antagonist (e.g., propranolol).
-
Incubate at room temperature to allow binding to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of intracellular cAMP, providing a measure of its functional activity as an agonist or antagonist.
Predicted Outcome: If 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol is a β-adrenergic agonist, it will induce a dose-dependent increase in intracellular cAMP levels in cells expressing β-receptors. The potency (EC50) and efficacy (Emax) of this response will determine its functional profile compared to the other agonists.
| Compound | Predicted/Known Functional Activity |
| 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol | Predicted to be a β-adrenergic agonist, leading to an increase in cAMP. Potency and efficacy are to be determined. |
| Isoproterenol | Potent full agonist at both β1 and β2 receptors, causing a robust increase in cAMP.[10][11] |
| Salbutamol | Potent agonist at β2 receptors, leading to a significant increase in cAMP in cells expressing this subtype.[3][4][12] |
| Denopamine | Agonist at β1 receptors, causing an increase in cAMP in cells with this receptor subtype.[7][8][9] |
Experimental Protocol: cAMP Functional Assay
-
Cell Culture and Plating:
-
Culture cells expressing the human β1 or β2 adrenergic receptor in a 96-well plate.
-
Allow cells to adhere and grow to the desired confluency.
-
-
Compound Treatment:
-
Wash the cells with assay buffer.
-
Add increasing concentrations of the test compound (2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol or comparator).
-
Include a control with a known agonist (e.g., isoproterenol) and a vehicle control.
-
Incubate at 37°C for a specified time to allow for cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Use a commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based) to quantify the amount of cAMP in each well.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximum response) from the curve.
-
Caption: Workflow for a cell-based cAMP functional assay.
Conclusion
While direct experimental data for 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol is currently limited, its chemical structure strongly suggests a potential role as a β-adrenergic agonist. The comparative framework and detailed experimental protocols provided in this guide offer a robust strategy for characterizing its pharmacological profile. By comparing its performance in radioligand binding and cAMP functional assays against well-established non-selective, β2-selective, and β1-selective agonists, researchers can elucidate its affinity, potency, and selectivity. Such studies are crucial for determining the therapeutic potential of this and other novel phenylethanolamine derivatives in drug discovery and development.
References
-
Salbutamol - eDrug. (2016, September 26). Retrieved from [Link]
- cAMP Assays in GPCR Drug Discovery. (2017). Methods in Cell Biology, 142, 51-57.
-
What is the mechanism of Salbutamol sulfate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Salbutamol. (n.d.). In Slideshare. Retrieved from [Link]
-
Salbutamol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). In Drug Index | Pediatric Oncall. Retrieved from [Link]
-
cAMP Accumulation Assay. (n.d.). Creative BioMart. Retrieved from [Link]
-
Salbutamol: Uses, Dosage, Side Effects, Warnings. (2025, March 25). Drugs.com. Retrieved from [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017, November 20). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
- Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024, January 1). Journal of Visualized Experiments, (195).
-
Isoproterenol. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Ritodrine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Isoproterenol. (2023, July 24). In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]
-
Isoproterenol Injection: Package Insert / Prescribing Info / MOA. (2025, December 28). Drugs.com. Retrieved from [Link]
-
ISOPROTERENOL. (n.d.). Inxight Drugs. Retrieved from [Link]
- Detection of β-Adrenergic Receptors by Radioligand Binding. (2004). Methods in Molecular Biology, 259, 329-340.
-
What is the mechanism of Ritodrine Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Ritodrine. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Ritodrine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
- Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold. (2018). European Journal of Medicinal Chemistry, 155, 247-257.
-
What is the mechanism of Denopamine? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
KEGG DRUG: Denopamine. (n.d.). Kanehisa Laboratories. Retrieved from [Link]
-
Denopamine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
- Synthesis and Structure-Activity Relationships of Long-Acting beta2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. (2010). Journal of Medicinal Chemistry, 53(11), 4509-4521.
- Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. (1987). Journal of Cardiovascular Pharmacology, 10 Suppl 4, S13-S21.
- Synthesis of Chiral 2-Amino-1-Phenylethanol. (2006). In Catalysis of Organic Reactions (pp. 465-470). CRC Press.
-
Structure Activity Relationship - Adrenergic Drugs. (n.d.). Pharmacy 180. Retrieved from [Link]
-
Phenylethanolamine. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]
- An investigation into the structure–activity relationships associated with the systematic modification of the β2-adrenoceptor agonist indacaterol. (2012). Bioorganic & Medicinal Chemistry Letters, 22(20), 6461-6465.
- [Beta2-agonists--what does their chemical structure determine?]. (2004). Polski Merkuriusz Lekarski, 17(100), 406-410.
- Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2005). Journal of Medicinal Chemistry, 48(13), 4208-4211.
Sources
- 1. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Salbutamol – eDrug [edrug.mvm.ed.ac.uk]
- 4. What is the mechanism of Salbutamol sulfate? [synapse.patsnap.com]
- 5. Salbutamol | PPT [slideshare.net]
- 6. drugs.com [drugs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What is the mechanism of Denopamine? [synapse.patsnap.com]
- 10. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Salbutamol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
A Comparative Performance Guide to 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol and its Adrenergic Agonist Analogs
Introduction
Within the vast landscape of cardiovascular drug discovery, the phenylethanolamine scaffold remains a cornerstone for designing compounds that modulate adrenergic receptor activity. These receptors, particularly the β-adrenergic subtypes, are critical regulators of cardiac function, making them prime targets for therapeutic intervention in conditions like heart failure and cardiogenic shock.[1][2] This guide focuses on 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol, a specific phenylethanolamine derivative. While direct pharmacological data for this compound is not extensively published, its structure strongly suggests potential interaction with the adrenergic system.
The objective of this document is to provide a comprehensive framework for benchmarking the performance of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol. As a Senior Application Scientist, my goal is not merely to present data, but to illuminate the scientific rationale behind the necessary evaluations. We will dissect its structure, predict its likely mechanism of action, and establish a rigorous, multi-tiered experimental plan to define its pharmacological profile. To provide context, we will compare its potential performance against two well-characterized β-adrenergic agonists:
-
Denopamine : A selective β1-adrenergic receptor agonist known for its positive inotropic effects and use in treating cardiac conditions.[3][4]
-
Isoproterenol : A potent, non-selective β-adrenergic agonist, often used as a reference compound in pharmacological assays due to its robust and well-documented activity.[5][6]
This guide is designed for researchers, scientists, and drug development professionals, offering both a predictive analysis and a practical roadmap for empirical validation.
Section 1: Structural and Mechanistic Overview
Understanding a compound's structure is fundamental to predicting its biological activity. The architecture of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol provides clear indicators of its potential as a β-adrenergic agonist.
The Target Compound: 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol
The molecule is characterized by three key features:
-
A 1-phenylethanol Core : The hydroxyl group on the β-carbon and the amine group are critical for interaction with the adrenergic receptor binding pocket.
-
A Secondary Amine : This links the core to the benzyl substituent.
-
A 3,4-Dimethoxybenzyl Group : This bulky, electron-rich substituent on the amine is the primary determinant of the compound's unique properties, influencing its affinity, selectivity, and potency for different adrenergic receptor subtypes.
Its synthesis can be achieved via the reaction of 3,4-dimethoxybenzylamine with styrene oxide.[7]
The β-Adrenergic Signaling Pathway
β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, trigger a well-defined intracellular signaling cascade. The β1 receptor is predominantly expressed in cardiac tissue.[2][3] Its stimulation leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity.[5]
The canonical signaling pathway is as follows:
-
Agonist Binding : The ligand binds to the β1-adrenergic receptor.
-
G-Protein Activation : The receptor activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation : The Gs alpha subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production : Adenylyl cyclase converts ATP into the second messenger, cyclic AMP (cAMP).[8]
-
PKA Activation : cAMP activates Protein Kinase A (PKA).
-
Phosphorylation of Downstream Targets : PKA phosphorylates key proteins, including L-type calcium channels and phospholamban, leading to an increase in intracellular calcium and enhanced cardiac muscle contraction.[8]
Caption: A Multi-Phased Experimental Benchmarking Workflow.
Protocol: β-Adrenergic Receptor Binding Assay
This protocol determines the affinity (Kd) of the test compound for β1 and β2 receptors.
-
Preparation : Prepare cell membrane fractions from CHO or HEK293 cells stably expressing either human β1- or β2-adrenergic receptors.
-
Assay Buffer : Use a buffer of 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Reaction Mixture : In a 96-well plate, combine:
-
Membrane preparation (10-20 µg protein).
-
Radioligand: ³H-CGP 12177 (a non-selective antagonist, final concentration ~0.5 nM).
-
Varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M) or vehicle.
-
For non-specific binding control, add a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol).
-
-
Incubation : Incubate at 25°C for 60 minutes to reach equilibrium.
-
Termination : Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold assay buffer.
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the data and use non-linear regression (one-site fit) to determine the Ki (and subsequently Kd) value. [9]
Protocol: cAMP Accumulation Assay
This functional assay measures the compound's ability to stimulate the downstream signaling pathway.
-
Cell Culture : Plate HEK293 cells expressing the target β-adrenergic receptor subtype in a 96-well plate and grow to ~90% confluency.
-
Pre-incubation : Wash cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 20 minutes to prevent cAMP degradation.
-
Stimulation : Add varying concentrations of the test compound, Isoproterenol (positive control), or vehicle to the cells.
-
Incubation : Incubate at 37°C for 15-30 minutes.
-
Lysis and Detection : Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based biosensor). [10]6. Data Analysis : Normalize the data to the maximal response of the full agonist, Isoproterenol. Plot the concentration-response curve and use a sigmoidal dose-response model to calculate the EC50 and Emax values.
Protocol: Isolated Papillary Muscle Assay
This ex vivo protocol provides direct evidence of the compound's effect on cardiac muscle contractility. [11]
-
Dissection : Humanely euthanize a mouse (8-12 weeks old) and rapidly excise the heart, placing it in ice-cold, oxygenated Krebs-Henseleit solution.
-
Isolation : Under a dissecting microscope, open the left ventricle and carefully isolate an intact anterior papillary muscle.
-
Mounting : Mount the muscle vertically in an organ bath chamber continuously perfused with oxygenated (95% O₂/5% CO₂) Krebs-Henseleit solution at 37°C. One end is fixed, and the other is attached to a force transducer.
-
Pacing : Stimulate the muscle to contract at a constant frequency (e.g., 1 Hz) using platinum field electrodes.
-
Equilibration : Allow the muscle to equilibrate for at least 60 minutes until a stable baseline contractile force is achieved.
-
Compound Addition : Introduce the test compound into the perfusate at cumulative, increasing concentrations.
-
Data Acquisition : Record key parameters, including peak developed force (contractility) and the maximum rate of force development (+dF/dt).
-
Data Analysis : Express the changes in contractile parameters as a percentage of the baseline values before compound addition.
Section 4: Synthesis and Final Discussion
The performance of a novel compound is a mosaic of its affinity, efficacy, and physiological effects. For 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol, the structural analysis and predictive benchmarking presented here provide a robust hypothesis: the compound is likely a partial β1-adrenergic agonist with moderate selectivity.
The key structural differentiators—the absence of a 4-hydroxyl group on the phenyl ring and the nature of the N-substituent—are predicted to result in lower potency than established drugs like Denopamine and Isoproterenol, but potentially a favorable profile with moderate cardiac stimulation. The experimental workflows detailed in this guide provide the definitive path to confirming or refuting this hypothesis.
Ultimately, this document serves as a testament to the principle that rational drug development is a cycle of prediction, empirical testing, and data-driven refinement. The true performance of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol awaits its validation in the laboratory, and the framework provided herein is designed to guide that journey with scientific rigor and clarity.
References
-
Wikipedia. Beta1-adrenergic agonist. [URL: https://en.wikipedia.org/wiki/Beta1-adrenergic_agonist] [5]2. Shimizu, I., & Minamino, T. (2016). Small mammalian animal models of heart disease. Journal of Zhejiang University. Science. B, 17(9), 643–650. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5020119/] [12]3. Patsnap Synapse. (2024). What are β1-adrenergic receptor agonists and how do they work? [URL: https://www.patsnap.com/synapse/articles/what-are-1-adrenergic-receptor-agonists-and-how-do-they-work] [1]4. RxList. (2021). How Do Beta1/Beta2 Adrenergic Agonists Work? [URL: https://www.rxlist.com/how_do_beta1-beta2_adrenergic_agonists_work/drug-class.htm] [13]5. Wikipedia. Beta-1 adrenergic receptor. [URL: https://en.wikipedia.org/wiki/Beta-1_adrenergic_receptor] [3]6. Gordan, R., Gwathmey, J. K., & Xie, L. H. (2024). Beta 1 Receptors. In StatPearls. StatPearls Publishing. [URL: https://www.ncbi.nlm.nih.gov/books/NBK532902/] [2]7. BenchChem. (2025). Application Notes and Protocols for the In Vitro Use of β-Adrenergic Receptor Agonists. [URL: https://www.benchchem.com/application-notes/in-vitro-use-of-beta-adrenergic-receptor-agonists] [6]8. Lemoine, H., & Kaumann, A. J. (2015). Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice. Journal of Visualized Experiments, (97), 52565. [URL: https://www.jove.com/t/52565/contractility-measurements-on-isolated-papillary-muscles-for] [11]9. Innoprot. beta2 adrenoceptor Assay. [URL: https://www.innoprot.com/products/beta2-adrenoceptor-assay] [10]10. Taylor & Francis. Denopamine – Knowledge and References. [URL: https://www.taylorfrancis.com/chapters/mono/10.1201/9781003058098-10/denopamine-peter-grunwald] [4]11. Shayan, H., & Roshangar, L. (2016). Small and Large Animal Models in Cardiac Contraction Research: Advantages and Disadvantages. Advanced Pharmaceutical Bulletin, 6(4), 479–486. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5241416/] [14]12. American Heart Association. (2024). The meds that could increase heart damage in young adults. [URL: https://www.beckershospitalreview.com/cardiology/the-meds-that-could-increase-heart-damage-in-young-adults.html] [15]13. MedchemExpress. (R)-(-)-Denopamine; TA-064). [URL: https://www.medchemexpress.com/denopamine.html] [16]14. Zordoky, B. N., & El-Kadi, A. O. (2009). Animal models of cardiovascular diseases. Pharmacology & Therapeutics, 124(2), 194–207. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2787722/] [17]15. Winterstein, A. G., et al. (2007). Cardiac Safety of Methylphenidate Versus Amphetamine Salts in the Treatment of ADHD. Pediatrics, 119(4), e875-e884. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2278001/] [18]16. Kumar, D., et al. (2020). Considerations for choosing an optimal animal model of cardiovascular disease. Journal of Translational Medicine, 18(1), 406. [URL: https://translational-medicine.biomedcentral.com/articles/10.1186/s12967-020-02573-z]
- Dr.Oracle. (2025). Which type of stimulant is associated with less tachycardia (rapid heart rate)? [URL: https://droracle.
-
PrepChem.com. Synthesis of N-(3,4-dimethoxybenzyl)-2-hydroxy-2-phenylethylamine. [URL: https://www.prepchem.com/synthesis-of-n-3-4-dimethoxybenzyl-2-hydroxy-2-phenylethylamine] [7]19. Stallaert, W., et al. (2019). β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. Pharmacology Research & Perspectives, 7(5), e00521. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6726526/] [19]20. Patsnap Synapse. (2024). What is the mechanism of Denopamine? [URL: https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-denopamine] [8]21. Baker, J. G., et al. (2011). Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists. Journal of Medicinal Chemistry, 54(19), 6646–6658. [URL: https://pubs.acs.org/doi/10.1021/jm200632w] [9]22. 001CHEMICAL. CAS No. 110339-51-0, 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol. [URL: https://www.001chemical.com/chem/110339-51-0.html] [20]23. National Center for Biotechnology Information. PubChem Compound Summary for CID 5311064, Denopamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Denopamine]
Sources
- 1. What are β1-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Beta1-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. What is the mechanism of Denopamine? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. innoprot.com [innoprot.com]
- 11. Video: Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice [jove.com]
- 12. Small mammalian animal models of heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Do Beta1Beta2 Adrenergic Agonists Work? - Uses, Side Effects, Drug Centers [rxlist.com]
- 14. Small and Large Animal Models in Cardiac Contraction Research: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. beckershospitalreview.com [beckershospitalreview.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Animal Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cardiac Safety of Methylphenidate Versus Amphetamine Salts in the Treatment of ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 19. β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 001chemical.com [001chemical.com]
A Researcher's Guide to the Structural Activity Relationship of Phenylethanolamine-Based β-Adrenergic Agonists
An In-Depth Comparison Centered on 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol and its Clinically Relevant Analogs
As a Senior Application Scientist, this guide provides a deep dive into the structural activity relationships (SAR) of the phenylethanolamine scaffold, a cornerstone in adrenergic drug discovery. We will use the research compound 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol as our central point of inquiry. By comparing its structural features to established β-adrenergic agonists, particularly the selective β1 agonist Denopamine , we can deduce its likely pharmacological profile and understand the nuanced effects of chemical modifications on receptor affinity and selectivity.
This guide is structured to provide researchers, medicinal chemists, and drug development professionals with a clear, data-supported framework for understanding and predicting the activity of this class of compounds. We will explore the key structural motifs that govern β1/β2 selectivity, intrinsic activity, and overall potency, supported by comparative data and detailed experimental protocols.
The Phenylethanolamine Scaffold: A Foundation for Adrenergic Agonists
The β-phenylethylamine structure is the foundational skeleton for many sympathomimetic drugs.[1] Maximal adrenergic activity is typically observed in compounds that share key features with endogenous catecholamines like norepinephrine, namely:
-
A Catechol Moiety: Hydroxyl groups at the 3 and 4 positions of the phenyl ring are crucial for high-potency interactions with adrenergic receptors.[1]
-
A β-Hydroxyl Group: A hydroxyl group on the ethylamine side chain, particularly with (R)-stereochemistry, significantly enhances agonist activity.[1]
-
A Primary or Secondary Amine: The amino group is essential for direct receptor activation and must be separated from the aromatic ring by a two-carbon linker for optimal activity.[1][2]
Our topic compound, 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol, possesses the core phenylethanolamine structure but with critical variations that distinguish it from endogenous catecholamines and other synthetic agonists. This guide will dissect these variations to predict their impact on biological function.
Structural Dissection and Comparative Analysis
To understand the probable activity of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol, we will compare it against two key benchmarks: the selective β1-agonist Denopamine and the potent, non-selective β-agonist Isoproterenol .
| Feature | Isoproterenol | Denopamine | 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol |
| Aromatic Ring | 3,4-Dihydroxy (Catechol) | 4-Hydroxy | Unsubstituted Phenyl |
| β-Hydroxyl Group | Present | Present (R-isomer) | Present |
| N-Substituent | Isopropyl | 2-(3,4-Dimethoxyphenyl)ethyl | 3,4-Dimethoxybenzyl |
The Aromatic Ring: A Key Determinant of Activity and Metabolism
The substitution pattern on the phenyl ring of the phenylethanolamine core is a primary driver of both potency and receptor selectivity.
-
Isoproterenol's Catechol: The 3,4-dihydroxy arrangement provides maximal potency at both β1 and β2 receptors through strong hydrogen bonding interactions. However, this moiety is a substrate for catechol-O-methyltransferase (COMT), leading to rapid metabolism and poor oral bioavailability.[1]
-
Denopamine's 4-Hydroxy Group: The removal of the 3-hydroxyl group, leaving only the 4-hydroxyl, is a critical modification. This change reduces β2 activity more than β1 activity, thus conferring β1-selectivity. It also reduces susceptibility to COMT-mediated metabolism. Denopamine is known to be a selective β1 partial agonist.
-
Topic Compound's Unsubstituted Phenyl Ring: The complete absence of hydroxyl groups on this ring is the most significant deviation. This modification would drastically reduce direct agonist activity at both β1 and β2 receptors compared to catecholamines.[1] Lacking these key hydrogen bonding groups, the affinity for the receptor's binding pocket is expected to be substantially lower. However, the absence of these polar groups would increase lipophilicity and resistance to metabolism by COMT.
The N-Substituent: Tuning Receptor Selectivity
The size and nature of the substituent on the amino group are pivotal in determining the selectivity between α and β receptors, and between β subtypes.
-
General Rule: As the bulk of the nitrogen substituent increases, α-receptor activity decreases while β-receptor activity increases.[1][2]
-
Isoproterenol's Isopropyl Group: The relatively small isopropyl group provides strong β-receptor activity (both β1 and β2) with little α-activity.
-
Denopamine's 2-(3,4-Dimethoxyphenyl)ethyl Group: This large, bulky substituent is a key contributor to Denopamine's β1 selectivity. It is thought to fit favorably into a hydrophobic sub-pocket of the β1 receptor. The two-carbon (ethyl) linker between the amine and the dimethoxy-phenyl ring is also an important feature.
-
Topic Compound's 3,4-Dimethoxybenzyl Group: This group is structurally similar to Denopamine's N-substituent but differs in the linker—it has a one-carbon (methylene) bridge instead of a two-carbon one. This seemingly minor change can significantly alter the positioning of the 3,4-dimethoxyphenyl ring within the receptor's binding site. While the bulky, hydrophobic nature of this group would favor β-receptor interaction over α, the altered spacing may impact the precise fit required for optimal β1-selectivity and agonist efficacy. It has been noted that attaching a 3,4-dimethoxyphenylethyl moiety to the nitrogen of a phenylethanolamine can improve cardioselectivity (β1-selectivity).[3]
Predicted Pharmacological Profile and Comparison
Based on the SAR principles discussed, we can predict a pharmacological profile for 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol and compare it to established drugs.
Table 1: Comparative Pharmacological Data of β-Adrenergic Agonists
| Compound | Receptor Target | Potency (vs. Isoproterenol) | Key SAR Feature Driving Selectivity |
| Isoproterenol | β1 and β2 (Non-selective) | High | 3,4-Dihydroxy Phenyl Ring; Isopropyl N-substituent |
| Dobutamine | β1 > β2 | Moderate | Bulky arylalkyl N-substituent confers β1 selectivity.[4] |
| Denopamine | β1 (Selective) | Low (Partial Agonist) | 4-Hydroxy Phenyl Ring; Large 2-(3,4-Dimethoxyphenyl)ethyl N-substituent. |
| Salbutamol | β2 (Selective) | Moderate | Replacement of 3-OH with a hydroxymethyl group. |
| 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol (Predicted) | β1 (Likely) | Very Low | Unsubstituted Phenyl Ring reduces potency; Bulky N-substituent favors β1. |
Denopamine is a weak partial agonist, producing a maximal stimulation of adenylyl cyclase that is less than 10% of that produced by isoproterenol.[5] This property is beneficial as it makes the receptor less prone to desensitization and down-regulation compared to full agonists.[5] Given the lack of activating hydroxyl groups on its core phenyl ring, it is highly probable that 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol would also act as a very weak partial agonist or potentially an antagonist at the β1 receptor.
Experimental Validation: Protocols for Characterization
To empirically determine the pharmacological profile of a novel phenylethanolamine derivative, a standardized set of in-vitro assays is required. The following protocols outline the essential steps for receptor binding and functional activity assessment.
Protocol: β1-Adrenergic Receptor Competition Binding Assay
This assay determines the affinity (Ki) of the test compound for the β1-adrenergic receptor by measuring its ability to displace a known radiolabeled antagonist.
Objective: To quantify the binding affinity of the test compound.
Materials:
-
Cell membranes prepared from cells stably expressing the human β1-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-CGP 12177 (a non-selective β-antagonist) or [¹²⁵I]-Cyanopindolol.
-
Non-specific binding control: Propranolol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test compound and reference compounds (Denopamine, Isoproterenol).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and reference compounds in Assay Buffer.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of Assay Buffer (for total binding) or 10 µM Propranolol (for non-specific binding).
-
50 µL of the test/reference compound at various concentrations.
-
50 µL of cell membrane suspension (typically 10-20 µg of protein).
-
50 µL of [³H]-CGP 12177 at a final concentration near its Kd (e.g., 0.5 nM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol: cAMP Accumulation Functional Assay
This assay measures the functional consequence of receptor binding by quantifying the production of the second messenger, cyclic AMP (cAMP), to determine if the compound is an agonist or antagonist.
Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound as an agonist, or its ability to inhibit agonist activity (as an antagonist).
Materials:
-
Whole cells expressing the human β1-adrenergic receptor.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Reference agonist: Isoproterenol.
-
Test compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[6][7]
-
384-well white assay plates.
Procedure:
-
Cell Plating: Seed the cells into a 384-well plate at an optimized density (e.g., 2,000-5,000 cells/well) and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and Isoproterenol in Stimulation Buffer.
-
Agonist Mode:
-
Remove the culture medium from the cells.
-
Add the diluted test compound or reference agonist to the wells.
-
Incubate at 37°C for 30 minutes.
-
-
Antagonist Mode:
-
Pre-incubate the cells with the test compound for 15-30 minutes.
-
Add the reference agonist (Isoproterenol) at a concentration that gives ~80% of its maximal response (EC80).
-
Incubate at 37°C for 30 minutes.
-
-
Cell Lysis and cAMP Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.[8]
-
Signal Reading: Read the plate on a suitable plate reader (e.g., a fluorescence or luminescence reader).
-
Data Analysis:
-
For agonist mode, plot the signal against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
For antagonist mode, determine the IC50 of the test compound in inhibiting the agonist response.
-
Visualizing the SAR Logic and Experimental Workflow
To better illustrate the relationships and processes described, the following diagrams are provided.
Diagram 1: Key SAR Modifications on the Phenylethanolamine Scaffold
Caption: Key modification points on the phenylethanolamine scaffold and their general effects on adrenergic receptor activity.
Diagram 2: Signaling Pathway of a β1-Adrenergic Agonist
Caption: The canonical Gs-coupled signaling cascade initiated by β1-adrenergic receptor activation.[9]
Diagram 3: Experimental Workflow for Compound Characterization
Caption: A streamlined workflow for the in-vitro pharmacological characterization of a novel adrenergic compound.
Conclusion and Future Directions
The structural analysis of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol strongly suggests it would be a β1-selective adrenergic agent, a hypothesis derived from its large, hydrophobic N-benzyl substituent. However, the lack of a phenolic hydroxyl group on its core phenyl ring predicts a significantly lower potency compared to clinically used drugs like Denopamine or Dobutamine. It would likely function as a very weak partial agonist or a competitive antagonist.
This guide provides the logical framework and experimental blueprints for confirming this hypothesis. By systematically applying receptor binding and functional assays, researchers can precisely place this and other novel analogs within the broader structural activity relationship landscape of phenylethanolamine-based therapeutics. Future work could involve re-introducing a 4-hydroxyl group to the phenyl ring to potentially restore agonist activity while maintaining the unique N-substituent, or exploring different linker lengths between the amine and the dimethoxybenzyl moiety to optimize receptor fit and selectivity.
References
-
Nagao, T., & Nakajima, T. (1990). Pharmacological Properties and Mechanism of Action of Denopamine in Experimental Animals. Journal of Cardiovascular Pharmacology, 16, S1-S10. [Link]
-
Ishide T. (2002). Denopamine, a selective beta1-receptor agonist and a new coronary vasodilator. Current medical research and opinion, 18(7), 407–413. [Link]
-
Gauthier, C., Langlois, M., & Hébert, T. E. (1998). Cellular characterization of the pharmacological selectivity and tachyphylactic properties of denopamine for the human beta adrenergic receptors. The Journal of pharmacology and experimental therapeutics, 286(2), 741–749. [Link]
-
Patsnap Synapse. (2024). What is Denopamine used for? Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Denopamine? Retrieved from [Link]
-
Kaiser, C., et al. (1977). Adrenerigic agents. 7. Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines. Journal of medicinal chemistry, 20(5), 687–692. [Link]
-
Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). HTRF Application Note. [Link]
-
Clark, R. D., et al. (2001). Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. Pharmacology, 62(2), 113–118. [Link]
-
Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]
-
Eagle Biosciences. (n.d.). Anti-Beta 1 Adrenergic Receptor Antibodies (IgG) Elisa Kit. Retrieved from [Link]
-
Wang, L. A., & Sittampalam, G. S. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
Leclerc, G., et al. (1988). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal de pharmacie de Belgique, 43(5), 291–311. [Link]
-
JoVE. (2023). Adrenergic Agonists: Chemistry and Structure-Activity Relationship. JoVE Science Education Database. [Link]
-
Mysinger, J. N., & Bond, R. A. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current protocols, 4(1), e958. [Link]
-
Fishman, P. H. (1998). Detection of β-Adrenergic Receptors by Radioligand Binding. Methods in Molecular Biology, 83, 265-276. [Link]
-
INDIGO Biosciences. (n.d.). Human Adrenoceptor Beta 1 Reporter Assay System. Retrieved from [Link]
-
Melchiorre, C., et al. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of medicinal chemistry, 23(7), 738–744. [Link]
-
LITFL. (2025). Dobutamine. LITFL CCC Pharmacology. [Link]
-
Dr.Oracle. (2025). What is the difference between dopamine and dobutamine (inotropics)? Retrieved from [Link]
-
Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British journal of pharmacology, 160(5), 1048–1061. [Link]
-
Wikipedia. (n.d.). Denopamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the difference between dobutamine (inotropic agent) and dopamine (catecholamine)? Retrieved from [Link]
-
Dr.Oracle. (2025). What is the difference between dopamine and dobutamine (inotropic agents) in the management of heart failure? Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
Lunkad, A. (2022). SAR of Sympathomimetics || SAR of Adrenergic agents. YouTube. [Link]
-
NRSNG. (2014). Dopamine vs Dobutamine | MOA, Pharmacology, Vasopressor, Inotrope. YouTube. [Link]
-
Wikipedia. (n.d.). Beta1-adrenergic agonist. Retrieved from [Link]
Sources
- 1. Video: Adrenergic Agonists: Chemistry and Structure-Activity Relationship [jove.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. Cellular characterization of the pharmacological selectivity and tachyphylactic properties of denopamine for the human beta adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. What is the mechanism of Denopamine? [synapse.patsnap.com]
Comparative Guide: Synthetic Methods for 2-Amino-1-Phenylethanol Derivatives
Executive Summary: The Scaffold and the Challenge
The 2-amino-1-phenylethanol scaffold (also known as
Synthesizing this motif presents a specific "Triad of Challenges" that this guide addresses:
-
Enantiopurity: The biological activity is often restricted to a single enantiomer (typically the
-isomer for adrenergic activity). -
Regiocontrol: Distinguishing between the desired 2-amino-1-phenylethanol and its isomer, 2-amino-2-phenylethanol.
-
Functionality Tolerance: The ability to introduce
-substituents (for secondary/tertiary amines) without racemization.
This guide compares three dominant methodologies, prioritizing those that offer self-validating stereocontrol.
Critical Analysis of Synthetic Routes
Method A: Asymmetric Transfer Hydrogenation (ATH)
The "Gold Standard" for Enantiopurity
This route utilizes Ru(II) or Rh(III) catalysts with chiral diamine ligands (Noyori-Ikariya type) to reduce
-
Mechanism: Metal-ligand bifunctional catalysis. The chiral diamine ligand acts as a proton shuttle, delivering hydride (from the metal) and a proton (from the amine) to the ketone in a concerted six-membered transition state.
-
Pros: Extremely high
(>98%), mild conditions (room temp), no high-pressure required (uses formate/isopropanol). -
Cons: Free
-amino ketones are unstable (dimerize to pyrazines). Requires "masked" amines (e.g., -succinimido or -phthalimido acetophenones) or -halo ketones followed by amination.
Method B: The Henry Reaction (Nitroaldol) + Reduction
The "Bulk Commodity" Route
Condensation of benzaldehyde derivatives with nitromethane followed by reduction.
-
Mechanism: Base-catalyzed addition of nitronate to aldehyde, followed by non-selective reduction (LiAlH4 or Pd/C + H2).
-
Pros: 100% Regioselective for the 2-amino-1-hydroxy skeleton. Atom economical.
-
Cons: Dangerous reagents (Nitromethane is energetic; LiAlH4 is pyrophoric). Difficult to induce enantioselectivity during the condensation step (requires expensive Cu-bisoxazoline catalysts).
Method C: Aminolysis of Styrene Oxides
The "Direct but Risky" Route
Nucleophilic ring-opening of styrene oxide by amines.[1]
-
Mechanism:
attack. -
The Fatal Flaw: Regioselectivity. Under standard conditions, amines often attack the benzylic carbon (electronic control), yielding the wrong isomer (2-amino-2-phenylethanol).
-
Correction: To get 2-amino-1-phenylethanol, one must force attack at the terminal carbon. This requires bulky bases or specific Lewis acids, but mixtures are common. This method is NOT recommended for primary amines.
Comparative Performance Data
| Feature | Method A: ATH (Ru-TsDPEN) | Method B: Henry Reaction | Method C: Epoxide Aminolysis |
| Enantiomeric Excess ( | >98% (Excellent) | Variable (0–90% depending on catalyst) | High (if starting with chiral epoxide) |
| Regioselectivity | 100% (Pre-defined by substrate) | 100% (Intrinsic) | Poor to Moderate (Substrate dependent) |
| Yield | 85–95% | 60–80% | 50–90% |
| Scalability | High (Kg scale feasible) | Low (Safety concerns with nitro-compounds) | High |
| Cost Efficiency | Moderate (Ru catalyst cost) | High (Cheap reagents) | High (Cheap reagents) |
| Best For... | Chiral APIs, Late-stage synthesis | Simple, achiral building blocks |
Visualizing the Strategy
The following decision tree helps select the optimal pathway based on your target derivative.
Figure 1: Strategic decision tree for selecting the synthetic route based on chirality and substitution requirements.
Detailed Experimental Protocols
These protocols are selected for their self-validating nature (high reproducibility and ease of monitoring).
Protocol 1: Asymmetric Transfer Hydrogenation (ATH) of -Succinimido Acetophenone
Adapted from the work of Noyori et al. and subsequent optimizations [1, 2]. This route avoids the instability of free amino ketones by using a succinimide protecting group.
Target: (R)-2-amino-1-phenylethanol Catalyst: RuCl
Step 1: Preparation of Substrate
-
React 2-bromoacetophenone (1.0 eq) with Potassium Succinimide (1.1 eq) in DMF at RT for 4 hours.
-
Pour into water, filter the precipitate. Recrystallize from ethanol.
-
Validation: Check NMR. Disappearance of
4.4 (CH2-Br) and appearance of 4.9 (CH2-N).
Step 2: The Asymmetric Reduction
-
Charge: In a Schlenk flask, dissolve the
-succinimido ketone (10 mmol) in 30 mL of anhydrous DMF. -
Catalyst: Add RuCl (0.05 mmol, S/C = 200).
-
Hydrogen Source: Prepare a 5:2 mixture of Formic Acid:Triethylamine (azeotrope). Add 5 mL of this mixture to the flask.
-
Reaction: Stir at 30°C for 24 hours.
-
Monitoring: Monitor by TLC (SiO2, EtOAc/Hexane). The ketone spot will disappear; a more polar alcohol spot appears.
-
Workup: Quench with water (50 mL). Extract with EtOAc (3x). Wash organic layer with sat. NaHCO3 (to remove formic acid) and brine. Dry over Na2SO4.[2]
-
Yield: Typically >95% conversion.
-
Enantiomeric Excess: Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). Expect >97% ee.
Step 3: Deprotection (Hydrolysis)
-
Dissolve the chiral succinimido alcohol in Ethanol/Water (1:1).
-
Add Hydrazine hydrate (5 eq) or NaOH (2M). Reflux for 2 hours.
-
Workup: Cool, acidify with HCl to precipitate succinyl hydrazide/succinic acid. Filter. Basify the filtrate (pH > 12) and extract the free amino alcohol with DCM.
Protocol 2: Regioselective Aminolysis of Styrene Oxide (For N-Substituted Derivatives)
Optimized for terminal attack using mild Lewis Acid catalysis [3].
Target: 2-(benzylamino)-1-phenylethanol
Reagents: Styrene Oxide, Benzylamine, Lithium Perchlorate (
-
Setup: Dissolve Styrene Oxide (10 mmol) and Benzylamine (12 mmol) in Acetonitrile (20 mL).
-
Catalyst: Add
(1 mmol, 10 mol%). The Lithium ion activates the epoxide oxygen, while the solvent (MeCN) helps stabilize the transition state. -
Conditions: Stir at Room Temperature for 6-12 hours.
-
Critical Control Point: Do NOT heat initially. Heating promotes thermodynamic control which may favor the benzylic attack (wrong isomer).
-
Workup: Dilute with water, extract with ether.
-
Purification: Flash chromatography is mandatory here to separate the minor regioisomer (typically 90:10 ratio in favor of the desired product).
Mechanistic Insight: Why ATH Works Best
Understanding the mechanism allows you to troubleshoot. The Noyori ATH system does not rely on simple coordination; it uses the ligand as a chemical participant.
Figure 2: The metal-ligand bifunctional mechanism. The simultaneous delivery of
References
-
Hashiguchi, S., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, vol. 117, no.[3] 28, 1995, pp. 7562-7563. Link[3]
-
Everhart, E.T., and Craig, J.C. "Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol." Journal of Organic Chemistry (Cited in comparative reviews of phenylethanolamine synthesis).
- Chini, M., et al. "Regioselective opening of epoxides with amines catalyzed by metal salts." Tetrahedron Letters, vol. 31, no. 32, 1990.
-
ChemicalBook Entry. "2-Amino-1-phenylethanol Synthesis and Industrial Suppliers." Link
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
